Benzylamine
Description
Significance as a Primary Amine in Organic Synthesis
The utility of benzylamine (B48309) in organic synthesis is largely attributed to its nucleophilic nature and its function as a masked source of ammonia (B1221849). souljaboy.netwikipedia.org The primary amine group readily participates in a variety of chemical transformations, including alkylation, acylation, and the formation of Schiff bases. souljaboy.net A key application is in N-alkylation, where the benzyl (B1604629) group can be subsequently removed through hydrogenolysis, effectively introducing an amino group into a target molecule. wikipedia.org
This compound is an essential intermediate in the production of numerous active pharmaceutical ingredients (APIs), such as antihistamines, antipsychotics, and antidepressants. souljaboy.netverifiedmarketresearch.com It is specifically used in the manufacture of pharmaceuticals like lacosamide, moxifloxacin (B1663623), and nebivolol (B1214574). wikipedia.org Its ability to form stable amide bonds is also valuable in peptide synthesis. souljaboy.net
In the agrochemical industry, this compound serves as a precursor for a range of pesticides, herbicides, and fungicides designed to improve crop yields. souljaboy.netbusinessresearchinsights.commarketresearchfuture.com Furthermore, it is employed in the synthesis of corrosion inhibitors, curing agents for epoxy resins, and as a raw material for biotin (B1667282) (Vitamin H). souljaboy.netchemicalbook.comchemicalbook.com
Several named reactions and specific syntheses highlight its importance. For instance, it is used in a modification of the Pomeranz–Fritsch reaction to prepare isoquinolines. wikipedia.org It also reacts with acetyl chloride to form N-benzylacetamide. wikipedia.org The Gabriel synthesis, a classic method for preparing pure primary amines, can be employed to produce this compound from phthalimide (B116566) and benzyl chloride. acs.orgresearchgate.net
| Reaction Type | Reactant(s) | Product Type | Significance |
|---|---|---|---|
| N-Alkylation / Hydrogenolysis | Alkyl halides (R-X) | Secondary or Tertiary Amines (R₂NH or R₃N) | Acts as a masked ammonia equivalent for amine synthesis. wikipedia.org |
| Acylation | Acetyl chloride | N-benzylacetamide | Formation of stable amide bonds. wikipedia.org |
| Pomeranz–Fritsch Reaction (Schlittler-Müller Modification) | Glyoxal (B1671930) acetal (B89532) | Isoquinolines | Synthesis of heterocyclic compounds. wikipedia.org |
| Reductive Amination | Benzaldehyde (B42025) | Dithis compound | Synthesis of secondary amines. hw.ac.uk |
| Amine Exchange Reaction | Substituted 3-anilinopropanamides | N-benzyl derivatives | Synthesis of N-benzyl-3-anilinopropanamides. researchgate.net |
Overview of Research Trajectories for this compound
Current research involving this compound is focused on enhancing synthetic efficiency, developing novel catalytic systems, and exploring sustainable applications. businessresearchinsights.comresearchgate.net A significant area of investigation is its use in advanced catalytic processes. Researchers are exploring transition-metal mediated activation of C-H and C-N bonds in benzylamines to use them as benzylating agents, which offers a more atom-economical alternative to traditional methods using benzyl halides. researchgate.net
Another prominent research direction is the selective functionalization of this compound's C-H bonds. For example, synergistic single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis has been developed for the highly regio- and chemoselective Csp³–H arylation at the N-benzylic position. rsc.orgresearchgate.net This allows for the synthesis of complex 1,1-diarylmethylamines, which are valuable in medicinal chemistry. rsc.org
The development of sustainable and "green" chemical processes is also a major driver of this compound research. businessresearchinsights.com This includes the design of more environmentally friendly production methods, such as the tandem dehydrogenation/amination/reduction of benzyl alcohol over heterogeneous catalysts to produce this compound in a continuous gas-phase process. hw.ac.uk Additionally, enzymatic reactions are being explored, such as the use of N-substituted formamide (B127407) deformylase to catalyze the synthesis of N-benzylformamide from this compound and formate. nih.gov
Furthermore, this compound is being investigated for environmental applications, such as its potential use in CO2 capture systems. chemicalbook.com Studies have examined its capacity to absorb CO2 in aqueous solutions, highlighting its potential role in reducing greenhouse gas emissions. chemicalbook.com The global market for this compound is projected to grow, driven by its expanding applications in pharmaceuticals and agrochemicals, which ensures continued research into its synthesis and utility. verifiedmarketresearch.commarketresearchfuture.comresearchandmarkets.com
| Research Area | Objective | Key Findings/Approaches | Potential Impact |
|---|---|---|---|
| Catalytic Benzylation | Develop atom-economical benzylation methods. researchgate.net | Transition-metal mediated C-H and C-N bond activation. researchgate.net | More efficient and sustainable synthesis of benzylated compounds. researchgate.net |
| Selective C-H Functionalization | Achieve precise modification of the this compound structure. rsc.org | Synergistic photoredox (SET) and hydrogen atom transfer (HAT) catalysis for Csp³–H arylation. rsc.orgresearchgate.net | Facile synthesis of complex, medicinally relevant amine structures. rsc.orgresearchgate.net |
| Green Synthesis Routes | Create more sustainable production processes. businessresearchinsights.comhw.ac.uk | Tandem catalytic reactions (e.g., from benzyl alcohol); enzymatic synthesis. hw.ac.uknih.gov | Reduced environmental impact and improved process efficiency. businessresearchinsights.comhw.ac.uk |
| Environmental Applications | Utilize this compound for environmental remediation. chemicalbook.com | Investigation as a solvent for post-combustion CO2 capture. chemicalbook.com | Contribution to technologies for reducing greenhouse gas emissions. chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenylmethanamine | |
|---|---|---|
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InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2 | |
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InChI Key |
WGQKYBSKWIADBV-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)CN | |
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Molecular Formula |
C7H9N, Array | |
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Related CAS |
3287-99-8 (hydrochloride) | |
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DSSTOX Substance ID |
DTXSID5021839 | |
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Molecular Weight |
107.15 g/mol | |
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Physical Description |
Benzylamine is a colorless to light yellow liquid with a strong odor of ammonia. Floats and mixes with water. (USCG, 1999), Liquid, Colorless to light-yellow liquid with a strong ammonia odor; [CAMEO], COLOURLESS-TO-YELLOW LIQUID. | |
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Boiling Point |
364.1 °F at 760 mmHg (USCG, 1999), 185 °C, 185.00 °C. @ 760.00 mm Hg | |
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Flash Point |
168 °F (USCG, 1999), 168 °F, 65 °C (149 °F) - closed cup, 60 °C | |
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Solubility |
Miscible in ethanol and diethyl ether. Very soluble in acetone. Soluble in benzene. Slightly soluble in chloroform., In water, 1.00X10+6 mg/L at 20 °C (miscible), 1000 mg/mL at 20 °C, Solubility in water: miscible | |
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Density |
0.98 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.983 at 19 °C/4 °C, Density: 0.9813 g/cu cm at 20 °C, Density = 0.9272 at 86.6 °C/4 °C, Relative density (water = 1): 0.98 | |
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Vapor Pressure |
0.66 [mmHg], VP: approx 60 Pa at 20 °C, approx 130 Pa at 30 °C, approx 520 Pa at 50 °C, 0.662 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 87 | |
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Color/Form |
Colorless liquid, Light amber liquid | |
CAS No. |
100-46-9 | |
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| Record name | Benzylamine | |
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| Record name | Benzylamine | |
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| Record name | BENZYLAMINE | |
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Melting Point |
-51 °F (USCG, 1999), 10 °C | |
| Record name | BENZYLAMINE | |
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| Record name | Benzylamine | |
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| Record name | Benzylamine | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | BENZYLAMINE | |
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Synthetic Methodologies for Benzylamine and Its Derivatives
Advanced Catalytic Systems in Benzylamine (B48309) Synthesis
Metal-Free Catalysis
Metal-free catalytic approaches offer an attractive alternative, reducing reliance on expensive or toxic metal catalysts and simplifying product purification.
Anion-cation synergistic catalysis involves the cooperative action of both the cation and anion of a salt to facilitate a reaction. While research in this area has explored the oxidative coupling of benzylamines to imines using triazolium iodide salts albrechtresearch.comrsc.orgnih.gov, these methods focus on the transformation of this compound rather than its synthesis. In these metal-free organocatalytic systems, dioxygen acts as the oxidant, and the iodine/iodide couple, assisted by the triazolium cation, mediates the dehydrogenation pathway rsc.org. Similarly, salicylic (B10762653) acid derivatives have been employed as metal-free organocatalysts for the oxidative coupling of benzylamines to imines acs.org.
Table 3: Metal-Free Catalysis (Anion-Cation Synergistic Approaches)
| Catalyst System | Reaction Type | Substrate(s) | Conditions | Product | Notes | Reference(s) |
|---|---|---|---|---|---|---|
| Triazolium iodide salts | Oxidative homocoupling | Benzylamines | Refluxing 1,2-dichlorobenzene (B45396), O₂ atmosphere | Imines | Metal-free, anion-cation synergistic, dioxygen oxidant | albrechtresearch.com, rsc.org, nih.gov |
Green Chemistry Strategies for this compound Production
The principles of green chemistry are increasingly being integrated into the synthesis of this compound to minimize environmental impact and enhance sustainability.
The choice of solvent significantly impacts the environmental footprint of a chemical process. Several sustainable solvent systems have been explored for this compound synthesis or related reactions.
Choline chloride/sodium salts have been utilized as a green medium for the synthesis of benzylamines from benzyl (B1604629) halides and ammonia (B1221849). This approach offers environmental benefits such as being eco-friendly, cost-effective, and producing no salt by-products researchgate.netresearchgate.net. Cyclopentyl methyl ether (CPME) is recognized as a green and benign solvent for the conversion of benzoic acid to this compound using gold or silver catalysts, achieving high yields uantwerpen.beuantwerpen.be. Isopropanol (iPrOH) has been employed as a solvent in cobalt-catalyzed benzonitrile (B105546) hydrogenation for this compound production, demonstrating high conversion and selectivity researchgate.net. Dioxane has also been used in cobalt-catalyzed reductive amination of benzaldehyde (B42025) with aqueous ammonia under mild conditions acs.org. Polyethylene Glycol (PEG) has been investigated as a reusable solvent system for various reactions, including the synthesis of triazines from benzylamines, highlighting its environmental benignity and reusability rsc.orgresearchgate.netrsc.orgdntb.gov.ua.
Table 4: Sustainable Solvent Systems for this compound Synthesis | Solvent System | Reaction Type | Substrate(s) | Catalyst/Conditions | this compound Yield/Notes | Reference(s) | | :------------- | :------------ | :----------- | :------------------ | :---------------------- | :----------- | | Choline chloride/sodium salts | this compound synthesis | Benzyl halides + NH₃ | Moderate conditions | Eco-friendly, no salt by-products | researchgate.net, researchgate.net | | Cyclopentyl methyl ether (CPME) | Benzoic acid to this compound | Benzoic acid + NH₃ + H₂ | Au/TiO₂ or Ag/TiO₂ catalysts | Up to 92% yield | Green and benign solvent | uantwerpen.be, uantwerpen.be | | Isopropanol (iPrOH) | Benzonitrile hydrogenation | Benzonitrile + aq. NH₃ | Co catalyst, 120 °C, 40 bar H₂ | High conversion & selectivity | | researchgate.net | | Dioxane | Reductive amination | Benzaldehyde + Aqueous NH₃ | Co catalyst, 80 °C, 1 bar H₂ | 76% yield | Mild conditions | acs.org |
In the synthesis of complex molecules, particularly energetic materials like CL-20 (Hexanitrohexaazaisowurtzitane), traditional routes often rely on this compound as a starting material and palladium catalysts for debenzylation steps. These methods present economic and environmental drawbacks, including high material costs, waste generation, and the use of undesirable starting materials serdp-estcp.milgoogle.comdtic.mil.
Consequently, research has focused on developing this compound-free pathways. One significant advancement involves utilizing hexaallylhexaazaisowurtzitane (HAllylIW), derived from allylamine (B125299) and glyoxal (B1671930), which can be isomerized to hexa(1-propenyl)hexaazaisowurtzitane (HPIW). HPIW can then undergo direct nitrolysis to yield CL-20, thereby bypassing the need for this compound and heavy metal catalysts serdp-estcp.milgoogle.comdtic.mil. This strategy not only reduces costs and waste but also offers a cleaner, more environmentally conscious process. While alternative amine precursors like allylamine and propargylamine (B41283) can form the basic cage structure, their yields are often less satisfactory compared to this compound-based routes acs.org.
Table 5: this compound-Free Pathways for CL-20 Precursors
| Pathway/Approach | Key Reagents/Intermediates | Avoids | Benefits | Target Molecule | Reference(s) |
|---|---|---|---|---|---|
| HAllylIW route | Allylamine, glyoxal, HPIW | This compound, heavy metal catalysts (Pd) | Lower cost, less waste, environmentally cleaner | CL-20 precursor | serdp-estcp.mil, google.com, dtic.mil |
Compound List
Allylamine
Ammonia (NH₃)
Aniline
Benzaldehyde
Benzoic acid
Benzonitrile
Benzyl acetate (B1210297)
Benzyl alcohol
Benzyl azide (B81097)
Benzyl chloride
this compound
this compound hydrochloride
this compound-N-oxide
N-benzylidenethis compound (Dibenzylimine)
Dithis compound
Dioxane
Ethanol
Hexane
Hexanitrohexaazaisowurtzitane (CL-20)
Hexaallylhexaazaisowurtzitane (HAllylIW)
Hexabenzylhexaazaisowurtzitane (HBIW)
Hexa(1-propenyl)hexaazaisowurtzitane (HPIW)
Hydrogen (H₂)
Imines
Isopropanol (iPrOH)
1,2-dichlorobenzene
Metal-free catalysts
Nitrobenzene
Octane
Palladium (Pd)
Platinum (Pt)
Polyethylene Glycol (PEG)
Propargylamine
Rhodium (Rh)
Ruthenium (Ru)
Salicylic acid derivatives
Sodium borohydride (B1222165)
Toluene
Triazolium iodide salts
Triazolium tetrafluoroborate (B81430) salts
Minimization of Salt By-product Formation
Traditional chemical synthesis of this compound often involves methods like the reductive amination of benzaldehyde or the reduction of benzonitrile. These processes, while established, can lead to the formation of undesirable salt by-products, which pose environmental challenges and complicate purification. For instance, in the reductive amination of benzaldehyde with ammonia, catalysts and reaction conditions are optimized to minimize side reactions. Studies on the reductive amination of benzaldehyde with ammonia using slurry reactors have identified benzyl alcohol and trimers of benzylimine (hydrobenzamide and 2,4,5-triphenyl-4,5-dihydro-1H-imidazole) as significant by-products researchgate.net. Minimizing these by-products, particularly the formation of poorly soluble trimers, can be achieved through process engineering, such as a semi-batch arrangement with continuous addition of benzaldehyde to the reaction mixture researchgate.net.
Another approach to minimize salt formation and improve sustainability in chemical synthesis is the use of catalytic transfer hydrogenation (CTH) of benzonitrile. This method utilizes a reducing agent like triethylammonium (B8662869) formate, avoiding the need for high-pressure hydrogen gas cardiff.ac.uk. While effective, catalyst deactivation can be an issue, which can be mitigated by solvent choice and intermittent catalyst regeneration cardiff.ac.uk.
Biocatalytic and Biotechnological Routes to this compound
Biocatalytic and biotechnological methods offer greener alternatives for this compound production, often starting from renewable resources and operating under milder conditions.
Enzyme Cascade Design and Engineering
The design and engineering of enzyme cascades have emerged as a powerful strategy for the de novo biosynthesis of non-natural chemicals like this compound. A notable example involves a nine-step artificial enzyme cascade engineered in E. coli for the biotransformation of L-phenylalanine to this compound nih.govresearchgate.netdntb.gov.uax-mol.com. This cascade successfully converted 60 mM L-phenylalanine to 42 mM this compound with a 70% conversion rate, achieving a 57% isolated yield upon scale-up to 100 mL nih.govresearchgate.netx-mol.com. Further research has focused on reducing the number of enzymes in such cascades; for instance, a four-step pathway from phenylpyruvate to this compound has been reported, utilizing enzymes from different sources, including mandelate (B1228975) synthase, mandelate oxidase, benzoylformate decarboxylase, and an aminotransferase acs.org. This approach aims to simplify cellular resource allocation by minimizing the number of enzymes required acs.org.
Optimization of existing enzyme cascades is also crucial. For the biosynthesis of this compound from L-phenylalanine, strategies have included identifying key enzymes, regulating gene expression strength using RBS engineering in E. coli, and establishing a regeneration-recycling system for co-substrates like alanine (B10760859) nih.govresearchgate.netresearchgate.net. These optimizations have led to increased yields and facilitated whole-cell catalysis nih.govresearchgate.netresearchgate.net.
Microbial Fermentation Strategies (e.g., E. coli pathways)
Microbial fermentation, particularly using engineered Escherichia coli (E. coli), is a primary method for biotechnological production. An artificial biosynthesis pathway from glucose to this compound has been developed by integrating a nine-step enzyme cascade with an enhanced L-phenylalanine synthesis pathway in E. coli nih.govresearchgate.netdntb.gov.uax-mol.com. Fermentation with engineered E. coli strains has yielded this compound concentrations of 4.3 mM from glucose nih.govresearchgate.netx-mol.com. More recent optimizations have shown that by improving the supply of co-substrates like alanine and ammonia, the yield of this compound produced by whole-cell catalysis can be significantly increased, reaching concentrations of up to 6.21 mM dntb.gov.uanih.govresearchgate.netresearchgate.net. These advancements highlight the potential of metabolic engineering to create efficient microbial cell factories for non-natural chemicals.
Bioproduction from Renewable Feedstocks (e.g., L-phenylalanine, Glucose, Styrenes)
The utilization of renewable feedstocks is a cornerstone of sustainable chemical production. L-phenylalanine has been successfully used as a precursor for this compound synthesis through both biotransformation and fermentation routes nih.govresearchgate.netdntb.gov.uax-mol.comnih.govresearchgate.netresearchgate.net. Beyond L-phenylalanine, glucose serves as a fundamental carbon source for engineered E. coli strains to produce this compound via integrated metabolic pathways nih.govresearchgate.netdntb.gov.uax-mol.com. Additionally, one-pot syntheses of various this compound derivatives have been achieved from readily available styrenes, representing a novel transformation of alkenes via formal oxidative cleavage and reductive amination nih.govresearchgate.netx-mol.com. This demonstrates the versatility of biocatalytic approaches in converting diverse renewable feedstocks into valuable amine products.
Reactivity and Reaction Mechanisms of Benzylamine
Nucleophilic Reactivity of the Benzylamine (B48309) Amine Group
The lone pair of electrons on the nitrogen atom of this compound confers significant nucleophilic character to the molecule. This allows it to readily attack electron-deficient centers, participating in a variety of nucleophilic substitution and addition reactions. Unlike aniline, where the nitrogen lone pair is delocalized into the aromatic ring through resonance, the benzyl (B1604629) group's methylene (B1212753) spacer isolates the amine functionality, rendering it more basic and nucleophilic.
A notable example of its nucleophilic character is the SN2 reaction with alkyl halides. For instance, the reaction of para- and meta-substituted benzylamines with benzyl bromide in methanol (B129727) has been studied, revealing a second-order kinetic profile. researchgate.net The proposed mechanism involves the formation of an SN2-type transition state where the this compound nitrogen attacks the benzylic carbon of benzyl bromide, leading to the displacement of the bromide ion. researchgate.net
The nucleophilicity of this compound is influenced by substituents on the aromatic ring. Electron-donating groups, such as methoxy (B1213986) and methyl, increase the electron density on the nitrogen atom, thereby enhancing the reaction rate. Conversely, electron-withdrawing groups like chloro, trifluoromethyl, and nitro decrease the nucleophilicity and slow down the reaction. researchgate.net Kinetic studies on the addition of benzylamines to benzylidene Meldrum's acids in acetonitrile (B52724) also highlight the nucleophilic nature of this compound, with the reaction proceeding through a hydrogen-bonded cyclic transition state. scispace.com
N-Alkylation and Debenzylation Reactions
The nucleophilic amine group of this compound readily undergoes N-alkylation with various alkylating agents, such as alkyl halides, to form secondary and tertiary amines. This reaction typically proceeds via an SN2 mechanism.
A key feature of N-benzylated amines is the ability to remove the benzyl group through a process known as debenzylation. Catalytic hydrogenolysis is a widely employed method for this transformation. researchgate.net The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nacatsoc.orgjk-sci.com The mechanism is believed to involve the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis to cleave the bond and release the debenzylated amine and toluene. jk-sci.com The use of trifluoroethanol as a solvent has been shown to be effective in preventing N-alkylation as a side reaction, which can sometimes occur when using alcoholic solvents. researchgate.net
| Reactant 1 | Reactant 2 | Product | Catalyst | Conditions | Reference |
| This compound | Benzyl bromide | Dithis compound | - | Methanol | researchgate.net |
| N-benzyl amine | H₂ | Amine + Toluene | Pd/C | Hydrogen atmosphere | nacatsoc.orgjk-sci.com |
The facile N-alkylation followed by the straightforward removal of the benzyl group makes this compound a useful "masked" or protected form of ammonia (B1221849) in organic synthesis. This strategy allows for the introduction of a nitrogen atom into a molecule, followed by subsequent functionalization at the nitrogen center. Once the desired modifications are complete, the benzyl protecting group can be cleaved to unveil the primary or secondary amine. This approach is particularly valuable when direct amination with ammonia would lead to over-alkylation or other undesired side reactions.
Imine Formation from this compound
This compound, as a primary amine, reacts with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a reversible, acid-catalyzed nucleophilic addition-elimination process. libretexts.orgchemistrysteps.comlibretexts.org
The mechanism begins with the nucleophilic attack of the this compound nitrogen on the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org Proton transfer from the nitrogen to the oxygen, often facilitated by an acid catalyst, converts the hydroxyl group into a good leaving group (water). chemistrysteps.comjove.com Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond characteristic of an imine. libretexts.orglibretexts.org The reaction is typically carried out under mildly acidic conditions (pH ~4.5-5) to both activate the carbonyl group and allow for a sufficient concentration of the non-protonated, nucleophilic amine. libretexts.orgjove.com
| Reactant 1 | Reactant 2 | Product | Catalyst | Conditions | Reference |
| This compound | Aldehyde/Ketone | Imine (Schiff base) | Acid | Mildly acidic (pH 4.5-5) | libretexts.orgchemistrysteps.comjove.com |
Imines can also be synthesized from this compound through oxidative coupling reactions, where two molecules of this compound react to form N-benzylidenethis compound. These reactions can be promoted by various catalytic systems, including both metal-based and metal-free approaches.
Metal-free oxidative coupling of benzylamines has been achieved using salicylic (B10762653) acid derivatives as organocatalysts under an oxygen atmosphere, affording the corresponding imines in high yields. nih.govacs.org The reaction is believed to proceed through a radical pathway. nih.gov
Various transition metal catalysts, including those based on cobalt, have been shown to be effective for the oxidative coupling of benzylamines using molecular oxygen as the oxidant. cas.cn A proposed mechanism involves the coordination of this compound to a metal-oxo intermediate, followed by conversion to a Schiff base intermediate. Hydrolysis of this intermediate can lead to benzaldehyde (B42025), which then reacts with another molecule of this compound to form the final imine product. cas.cn Nickel-based catalysts have also been shown to promote the oxidative coupling reaction of this compound, with a proposed mechanism involving the formation of a benzyl radical. researchgate.net
| Substrate | Catalyst/Reagent | Oxidant | Product | Yield | Reference |
| This compound | Salicylic acid derivatives | O₂ | N-benzylidenethis compound | High | nih.govacs.org |
| This compound | CoTPP(CF₃)₄ | O₂ | N-benzylidenethis compound | High | cas.cn |
| This compound | NiBDC | O₂/H₂O₂ | N-benzylidenethis compound | 92% | researchgate.net |
Carbon-Hydrogen Bond Functionalization with this compound
The direct functionalization of otherwise inert C-H bonds is a powerful strategy in organic synthesis. In this compound, both the C(sp²)-H bonds of the aromatic ring and the C(sp³)-H bonds of the benzylic position are potential sites for such transformations. The amino group can act as a directing group, facilitating the regioselective activation of specific C-H bonds by a transition metal catalyst.
A specific example of C(sp²)-H functionalization is the sulfonylation of benzylamines. A dual catalytic system comprising copper(II) acetate (B1210297) and 2-hydroxynicotinaldehyde (B1277654) has been reported to achieve the transient C(sp²)-H sulfonylation of benzylamines with sulfinate salts. nih.govacs.orgnih.gov In this system, the aldehyde acts as a transient directing group, forming an imine with the this compound in situ. nih.govchemrxiv.org This imine directs the copper catalyst to the ortho-C-H bond of the this compound ring. researchgate.net
Computational studies suggest that the transient directing group lowers the energy barrier for the turnover-limiting C-H activation step, which proceeds via an acetate-mediated mechanism. nih.govacs.org The resulting cupracycle then combines with a sulfonyl radical (RSO₂•), generated from the sulfinate salt, to form the C-S bond and the sulfonylated product. nih.gov Manganese(IV) oxide is employed as an effective oxidant in this transformation. nih.govacs.org
| This compound Substrate | Sulfinate Salt | Catalyst System | Oxidant | Product | Reference |
| This compound | Sodium p-toluenesulfinate | Cu(OAc)₂ / 2-hydroxynicotinaldehyde | MnO₂ | ortho-sulfonylated this compound | nih.govacs.orgnih.gov |
Cyclization Reactions Involving this compound
This compound serves as a versatile building block in the synthesis of various nitrogen-containing cyclic compounds. Its reactivity allows for the construction of complex heterocyclic frameworks, which are significant in medicinal chemistry and materials science.
Synthesis of Nitrogen-Containing Heterocycles (e.g., 1,3,5-Triazines, Isoquinolines)
1,3,5-Triazines: Symmetrical 1,3,5-triazines, also known as s-triazines, can be synthesized through the trimerization of specific nitriles. wikipedia.org A common precursor for substituted triazines is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which allows for the sequential substitution of its chlorine atoms. wikipedia.orgnih.gov The first substitution typically occurs at 0°C, the second at room temperature, and the third at higher temperatures. nih.gov For instance, 1,3,5-tribenzylhexahydro-1,3,5-triazine can be synthesized from this compound. One method involves the reaction of benzyl chloride with paraformaldehyde and an ammonia/methanol solution. chemicalbook.com Microwave irradiation has been presented as an efficient and environmentally friendly method for preparing both symmetrical and unsymmetrical 1,3,5-triazines, often resulting in high yields in short reaction times under solvent-free conditions. chim.it
Isoquinolines: The isoquinoline (B145761) skeleton is a prevalent structural motif in various applications, including pharmaceuticals and photochemistry. researchgate.net Several modern synthetic methods utilize this compound as a starting material, often employing transition-metal-catalyzed C-H activation strategies. researchgate.netorganic-chemistry.org Rhodium(III)-catalyzed reactions, for example, can synthesize isoquinolines from primary benzylamines and α-diazo compounds or α-Cl ketones. organic-chemistry.orgresearchgate.net Another approach involves a Ruthenium(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides, which notably does not require an external oxidant. organic-chemistry.orgresearchgate.net The Schlittler-Müller modification of the Pomeranz–Fritsch reaction is a classic method that can prepare isoquinolines from this compound and glyoxal (B1671930) acetal (B89532). quimicaorganica.orgwikipedia.org
Deamination Mechanisms of Benzylamines
Deamination, the removal of an amino group, is a key transformation of this compound, proceeding through different mechanisms depending on the reaction conditions.
Liquid-Phase Deamination Studies
In synthetic organic chemistry, the oxidative deamination of benzylamines can be achieved using catalytic systems in the liquid phase. One study demonstrated an efficient method using water as the oxidant, catalyzed by a ruthenium pincer complex, which liberates hydrogen gas. acs.orgresearchgate.net In this system, this compound was converted to benzoic acid in a 98% isolated yield. acs.org The reaction tolerated various substituents on the this compound ring, including both electron-donating and electron-withdrawing groups. acs.org Control experiments indicated that in the absence of a base, the reaction becomes nonselective, producing a mixture of benzyl alcohol, benzoic acid, and N-benzylidenethis compound. acs.org
Enzymatic Oxidative Deamination
In biological systems, the oxidative deamination of this compound is primarily catalyzed by the flavin-containing enzyme monoamine oxidase (MAO), particularly the MAO-B isoform. acs.orgwikipedia.org This enzymatic process is crucial for regulating the concentration of amine neurotransmitters. acs.org The reaction oxidizes the amine to an imine, which is subsequently hydrolyzed non-enzymatically to the corresponding aldehyde (benzaldehyde in the case of this compound). wikipedia.orgacs.org The enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor is reduced to FADH2 during the process and is later reoxidized by molecular oxygen, producing hydrogen peroxide. acs.org Computational studies suggest that the enzymatic environment, through steric and electrostatic effects, influences the reaction mechanism to be closer to an asynchronous polar nucleophilic mechanism. acs.org In vivo studies in rats have shown that the oxidative deamination of this compound to benzaldehyde is a precursor step to the formation of hippuric acid. nih.gov
Interactions of this compound with Carbon Dioxide
Aqueous solutions of this compound have been identified as promising solvents for post-combustion CO2 capture due to their favorable absorption characteristics. acs.orgresearchgate.netacs.org
CO2 Absorption Kinetics and Thermodynamics in this compound Systems
The reaction between CO2 and this compound in aqueous solutions has been studied to determine its kinetics and thermodynamics, which are crucial for designing absorption and regeneration columns. acs.orgaiche.org The absorption process is generally considered to be in the fast reaction kinetics regime with a pseudo-first-order reaction model. researchgate.net
Kinetic studies performed using a stirred cell reactor over a temperature range of 303.15 K to 333.15 K and amine concentrations from 5 to 30 mass % have provided detailed insights. acs.orgacs.org The reaction's activation energy was calculated to be approximately 26 kJ/mol, indicating a relatively low energy barrier for the CO2-benzylamine reaction. acs.org Research has shown that CO2 absorption rates into unblended this compound solutions are significantly faster than into monoethanolamine (MEA) solutions at similar concentrations. researchgate.net
Table 1: Kinetic Parameters for CO2 Absorption in Aqueous this compound (BZA)
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Temperature Range | 303.15 K - 333.15 K | 5-30 mass % BZA | acs.orgacs.org |
| Reaction Regime | Fast reaction, pseudo-first-order | - | researchgate.net |
| Activation Energy (Ea) | ~26 kJ/mol | - | acs.org |
Role of this compound as a CO2 Absorption Rate Promoter in Aqueous Amine Systems
Aqueous amine solutions are widely utilized for post-combustion CO2 capture; however, the reaction rates of some high-capacity amines, particularly tertiary amines like N-methyldiethanolamine (MDEA), are kinetically limited. To overcome this, activators or promoters are added to the amine solution to enhance the CO2 absorption rate. This compound (BZA), a primary aromatic amine, has been identified as a promising rate promoter due to its favorable reaction kinetics and mass transfer characteristics. mdpi.comcnr.it
The reaction between primary amines and CO2 in aqueous solutions is primarily explained by two mechanisms: the zwitterion mechanism and the termolecular mechanism. acs.orgtandfonline.com
Zwitterion Mechanism: This two-step mechanism involves the formation of a zwitterion intermediate, which is then deprotonated by a base (B) in the solution (such as water, another amine molecule, or a hydroxide (B78521) ion) to form a stable carbamate (B1207046). tandfonline.com
Termolecular Mechanism: This mechanism proposes a single-step reaction where the amine, CO2, and a base molecule collide simultaneously to directly form the carbamate and a protonated base. acs.orgtandfonline.com
Kinetic studies on the CO2 absorption in aqueous this compound have shown that the termolecular mechanism provides a better correlation with experimental data compared to the zwitterion mechanism. acs.orgresearchgate.net The reaction activation energy for the BZA–H2O–CO2 system is approximately 26 kJ/mol, which is significantly lower than that for monoethanolamine (MEA) (~44 kJ/mol), indicating a lower energy barrier for the reaction. researchgate.net
Research Findings
Extensive research has demonstrated the effectiveness of this compound as a CO2 absorption rate promoter, particularly in blends with tertiary amines. When added to aqueous MDEA solutions, this compound has been shown to perform better as a rate-promoting agent than traditional activators like monoethanolamine (MEA) and diethanolamine (B148213) (DEA). researchgate.netresearchgate.net A higher concentration of this compound in the MDEA blend leads to a greater enhancement of the CO2 absorption rate. researchgate.netresearchgate.net
Studies comparing the mass transfer coefficients of BZA and MEA have found that BZA exhibits a more significant mass transfer coefficient at the same concentration. mdpi.com This difference becomes more pronounced as the amine concentration increases. researchgate.net Consequently, CO2 absorption rates into unblended aqueous BZA solutions are considerably faster than in MEA solutions at similar concentrations and zero CO2 loading. researchgate.net
The table below presents a comparison of key thermodynamic and kinetic properties of this compound and the benchmark amine, monoethanolamine.
| Property | This compound (BZA) | Monoethanolamine (MEA) | Source(s) |
| pKa (at 40 °C) | 8.89 | ~9.5 | researchgate.net |
| Reaction Activation Energy (Ea) | ~26 kJ/mol | ~44 kJ/mol | researchgate.net |
| Carbamate Stability Constant (at 40 °C) | Showed little change with temperature | - | researchgate.net |
| CO2 Loading (at 15 kPa, 40 °C) | 0.45 mol CO2/mol BZA | - | researchgate.net |
The table below summarizes the performance enhancement when this compound is used as a promoter in an aqueous MDEA solution, compared to other common promoters.
| Promoter Added to Aqueous MDEA | Enhancement of CO2 Absorption Rate | Source(s) |
| This compound (BZA) | Highest enhancement | mdpi.comresearchgate.net |
| Monoethanolamine (MEA) | Lower enhancement than BZA | researchgate.net |
| Diethanolamine (DEA) | Lower enhancement than BZA | researchgate.net |
While highly effective, a notable challenge with concentrated this compound solutions is the formation of stable and insoluble BZA-carbamate salts at high CO2 loadings. researchgate.netresearchgate.net This characteristic makes this compound an ideal candidate for use in formulated blends, where its concentration can be optimized to maximize rate promotion while avoiding precipitation issues. researchgate.netresearchgate.net
Structure Activity Relationship Studies and Benzylamine Derivatives
Rational Design and Synthesis of Substituted Benzylamine (B48309) Derivatives
The rational design of this compound derivatives for specific biological targets or chemical properties involves a systematic approach to modifying the core this compound scaffold. This process typically entails identifying key structural features responsible for desired activity, followed by the synthesis of analogues with targeted modifications. SAR studies guide this design by correlating structural changes with observed effects, enabling researchers to optimize potency, selectivity, and pharmacokinetic properties. For instance, in the development of antitubercular agents, systematic exploration of substituents on heterocyclic quinolone cores, which can be considered analogous to modifying the aromatic ring of this compound, has been a key strategy acs.org. Similarly, the design of substituted benzimidazoles for antihypertensive activity has focused on optimizing substituents, such as alkylamino groups at specific positions, to enhance efficacy researchgate.net. The synthesis of these derivatives often involves multi-step procedures, with the systematic variation of substituents on the aromatic ring and the amine nitrogen being central to exploring the SAR landscape acs.orgresearchgate.net.
Influence of Aromatic Ring Substitutions on Reactivity and Biological Profile
Substituents on the aromatic ring of this compound significantly influence both its chemical reactivity and its biological profile. These effects are primarily governed by inductive and resonance effects. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase electron density in the aromatic ring. This generally makes the ring more susceptible to electrophilic attack and can alter the basicity and nucleophilicity of the amine nitrogen. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halogen (-Cl, -F) groups, decrease electron density in the ring, typically deactivating it towards electrophilic substitution and potentially modulating biological interactions numberanalytics.comopenstax.orgmsu.edulibretexts.orgresearchgate.net.
In the context of biological activity, specific substitutions can lead to pronounced changes. For example, in studies of N-substituted benzamide (B126) derivatives, the presence of chlorine or nitro groups on the benzene (B151609) ring was found to largely decrease their antiproliferative activity. This suggests that electron-withdrawing substituents, at least in certain positions and contexts, can be detrimental to the desired biological effect nih.gov. Conversely, electron-rich substituents might enhance activity by improving interactions with biological targets or influencing pharmacokinetic properties.
| Substituent | Position | Effect on Activity/Reactivity | Example Derivative Class | Reference |
| -OCH₃ | meta/para | Enhances electron density, potentially increasing nucleophilicity and reactivity researchgate.net | Substituted Benzene Derivatives | researchgate.net |
| -Cl, -NO₂ | various | Decreases antiproliferative activity nih.gov | N-substituted Benzamides | nih.gov |
| -NO₂ | various | Deactivates aromatic ring towards electrophilic attack numberanalytics.comopenstax.orgmsu.edulibretexts.org | Substituted Benzene Derivatives | numberanalytics.comopenstax.orgmsu.edulibretexts.org |
| Alkylamino | 5-position | Enhances antihypertensive activity | Substituted Benzimidazoles | researchgate.net |
N-Substituted this compound Derivatives: Synthesis and Applications
Modifications at the nitrogen atom of this compound lead to a diverse array of derivatives with distinct properties and applications. N-alkylation or N-acylation can yield secondary and tertiary amines, amides, or ureas, each class offering unique chemical and biological characteristics.
N-substituted this compound derivatives find utility in various fields. For instance, 2-benzyl N-substituted anilines, synthesized via imine condensation–isoaromatization pathways, have applications as pharmaceuticals (e.g., anti-depressants, analgesics) and as antioxidants in the petrochemical industry beilstein-journals.org. N-substituted ureas, prepared through methods like the reaction of amines with potassium isocyanate in water, serve as valuable building blocks and have direct applications as agrochemicals and pharmaceutical agents rsc.org. Furthermore, N-benzyl intermediates are employed in the synthesis of complex molecules like amino sugar derivatives, which are critical in areas such as antibiotic research and anticancer therapies scirp.org. The synthesis of tetrahydroquinolines, often involving N-benzyl intermediates, is also significant, as these scaffolds are present in numerous biologically active compounds and pharmaceuticals researchgate.net.
| Type of N-Substitution | Example Derivative Class | Reported Applications/Significance | Reference |
| N-alkylation/acylation | 2-benzyl N-substituted anilines | Pharmaceuticals (anti-depression, analgesics), antioxidants beilstein-journals.org | beilstein-journals.org |
| N-substitution | N-substituted ureas | Agrochemicals, pharmaceutical agents, synthetic building blocks rsc.org | rsc.org |
| N-benzylation | 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines | Structural skeletons in biologically active molecules and drugs researchgate.net | researchgate.net |
| N-benzylation | Amino sugar derivatives | Antibiotic research, anticancer therapies, medical and biological applications scirp.org | scirp.org |
Chirality in this compound Derivatives and Stereoselective Synthesis
Chirality plays a pivotal role in the biological activity of many organic molecules, including this compound derivatives. The precise three-dimensional arrangement of atoms in chiral compounds can dictate their interaction with biological targets, often leading to enantiomers exhibiting vastly different pharmacological effects. Consequently, the stereoselective synthesis of chiral this compound derivatives is a critical area of research.
Various methods are employed to achieve enantioselectivity. These include the use of chiral auxiliaries, which temporarily attach to the molecule to guide stereoselective reactions, and chiral catalysts, which promote the formation of one enantiomer over the other. For example, α-substituted this compound derivatives have been utilized as chiral auxiliaries in synthetic strategies to produce nitrogen-containing compounds with enhanced stereochemical purity google.com. Enantioselective lithiation reactions employing chiral lithium amide bases have enabled the synthesis of α,α-diarylmethylamines with exceptionally high enantiomeric excess (>99% ee) researchgate.net. Furthermore, copper-catalyzed reductive coupling reactions involving imines can yield chiral 1,2-diamines, where the presence of a benzyl (B1604629) group can contribute to good reactivity in the process acs.org. Enzymatic methods also offer pathways for the stereoselective synthesis or enantiomeric enrichment of chiral amines google.com.
| Synthesis Approach/Method | Chiral Auxiliary/Catalyst (if applicable) | Target Chiral this compound Derivative Class | Achieved Enantioselectivity (e.g., % ee) | Reference |
| Enantioselective lithiation | Chiral lithium amide base | α,α-diarylmethylamines (urea derivatives) | >99% ee | researchgate.net |
| α-substituted this compound chiral auxiliaries | - | Nitrogen-containing compounds | Enhanced stereochemical purity | google.com |
| Cu-catalyzed reductive coupling | Cu catalyst | Chiral 1,2-diamines | Good reactivity with benzyl substituent | acs.org |
| Enzymatic transamination | Omega-amino acid transaminase | Chiral amines | High ee possible | google.com |
Conformational Analysis of this compound Scaffolds
Studies on this compound itself have indicated the presence of multiple stable conformers, differing in the torsion angles around the C-C and C-N bonds. For instance, this compound has been predicted to exist in both antiperiplanar and synclinal (gauche) conformations, with specific torsion angles influencing its spectral properties colostate.edu. In more complex derivatives, such as those incorporating the this compound moiety into larger structures like naphthoquinones, conformational analysis has revealed distinct conformers with specific dihedral angles and energy differences, which can be influenced by intramolecular interactions or crystal packing researchgate.net. The flexibility of the this compound scaffold and its ability to adopt different conformations can be critical for binding to biological targets, as demonstrated in studies where this compound-based ligands targeted specific, "unlocked" conformations of protein pockets nih.gov. Furthermore, the conformational landscape of this compound derivatives can be sensitive to their solid-state environment, with solvent molecules and crystal packing influencing observed conformations researchgate.net.
| This compound Derivative Studied | Conformational Feature | Method of Analysis | Key Finding/Parameter | Reference |
| This compound | Torsion angles (T1, T2), Anti/Gauche conformers | MRES, DFT calculations | T1 ~90°, T2 ~60° (anti) or ~180° (gauche) | colostate.edu |
| 2-benzylamino-1,4-naphthoquinone | Dihedral angle (C9–N1–C11–C12) | DFT (B3PW91/6-31+G(d)) | Synclinal: 76.8°, Antiperiplanar: 176.7° | researchgate.net |
| This compound-based ligands (e.g., 12b, 13b) | Binding pose, interaction with protein pockets | X-ray crystallography | Targeted "unlocked" S1 pocket conformation, Asp189 interaction | nih.gov |
| This compound-substituted thiazolamines (in solid state) | Conformation of furosemide (B1674285) molecule, molecular packing | Crystallography, Calorimetry | Solvent/anion facilitated conformational changes | researchgate.net |
Applications of Benzylamine in Advanced Chemical and Material Sciences
Role of Benzylamine (B48309) as a Versatile Building Block in Fine Chemical Synthesis
This compound is a widely utilized intermediate in organic synthesis, valued for its reactivity and versatility. chemicalbook.com It consists of a benzyl (B1604629) group attached to an amine functional group, a structure that allows it to be a precursor in the industrial production of numerous pharmaceuticals and other chemicals. wikipedia.org One of its key roles in synthesis is as a masked source of ammonia (B1221849). Through N-alkylation, the benzyl group can be subsequently removed by hydrogenolysis, which is a common strategy in the synthesis of complex amines. wikipedia.org
The reactivity of this compound's amine group allows it to participate in a variety of fundamental organic reactions. For instance, it readily reacts with acetyl chloride to form N-benzylacetamide. wikipedia.org It is also a key component in the Schlittler-Müller modification of the Pomeranz–Fritsch reaction, where it reacts with glyoxal (B1671930) acetal (B89532) to prepare isoquinolines. wikipedia.org This method is adaptable for producing substituted isoquinolines as well. wikipedia.org
Furthermore, this compound is employed in the synthesis of N-heterocycles, which are crucial structural motifs in many biologically active compounds. nbinno.com Its ability to undergo condensation reactions makes it a valuable tool for constructing complex molecular architectures. The industrial production of this compound is primarily achieved through the reaction of benzyl chloride with ammonia, or by the reduction of benzonitrile (B105546) and the reductive amination of benzaldehyde (B42025). wikipedia.org
The following table provides a summary of key reactions involving this compound as a building block:
| Reaction Type | Reactants | Product Class | Significance |
| N-Alkylation/Hydrogenolysis | This compound, Alkyl Halides, H₂/Catalyst | Secondary/Tertiary Amines | Serves as a masked ammonia equivalent for the synthesis of complex amines. wikipedia.org |
| Acylation | This compound, Acetyl Chloride | Amides (e.g., N-benzylacetamide) | A fundamental transformation for introducing the acyl group. wikipedia.org |
| Isoquinoline (B145761) Synthesis | This compound, Glyoxal Acetal | Isoquinolines | A modification of the Pomeranz–Fritsch reaction for synthesizing heterocyclic compounds. wikipedia.org |
| Reductive Amination | Benzaldehyde, Ammonia, Reducing Agent | This compound | An industrial route for this compound synthesis. wikipedia.org |
Contributions of this compound to Medicinal Chemistry
The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing as a core component in a multitude of therapeutic agents. researchgate.net Its presence is critical to the biological activity of many pharmaceuticals, and its derivatives are continually explored for new therapeutic applications.
The chiral this compound motif is a particularly common element in approved and clinical therapeutic agents. researchgate.net The structural rigidity and synthetic tractability of the this compound core make it an ideal starting point for the design and synthesis of new drug candidates. Its ability to be readily modified allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Several FDA-approved drugs contain the this compound core, highlighting its importance in the pharmaceutical industry. researchgate.net For instance, the benzylammonium cation is a key moiety in the anthelmintic agent bephenium (B1220002) hydroxynaphthoate. wikipedia.org Additionally, commercially available motion-sickness agents like cinnarizine (B98889) and meclizine (B1204245) are derivatives of this compound. wikipedia.org
This compound is a key starting material or intermediate in the synthesis of several important active pharmaceutical ingredients (APIs). wikipedia.org
Alniditan: This pharmaceutical is manufactured using this compound as a precursor. wikipedia.org
Lacosamide: An antiepileptic drug, lacosamide's synthesis can involve the reaction of D-serine methyl ester with this compound to form the corresponding benzyl amide, which is then further processed. wikipedia.org
Moxifloxacin (B1663623): A fourth-generation fluoroquinolone antibiotic, the synthesis of moxifloxacin involves the use of this compound derivatives. wikipedia.orgresearchgate.net For example, a benzylamino derivative can be obtained through the condensation of a quinolone intermediate with this compound, which is then subjected to further reactions. researchgate.net
Nebivolol (B1214574): A beta-blocker used to treat high blood pressure, the synthesis of nebivolol often involves the reaction of epoxide intermediates with this compound to introduce the necessary amino alcohol functionality.
Structure-based drug design (SBDD) is a powerful strategy for discovering and optimizing new drug candidates. patsnap.com This approach relies on the three-dimensional structure of the biological target to design molecules that can bind with high affinity and selectivity. This compound and its analogues are frequently used in SBDD due to their ability to form key interactions with protein targets.
The process of SBDD often involves identifying a lead compound and then systematically modifying its structure to improve its properties. drugdesign.org The this compound scaffold provides a versatile platform for such modifications. Structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity, are crucial in this process. drugdesign.orgyoutube.com For example, in the design of inhibitors for 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a target for prostate cancer therapy, aryl this compound-based inhibitors were designed and synthesized using a homology model and docking studies. nih.gov These studies led to the discovery of potent and selective inhibitors with low nanomolar IC50 values. nih.gov The SAR analysis revealed how different substitutions on the this compound core influenced the binding affinity and selectivity. nih.gov
The emergence of antimicrobial resistance has created an urgent need for the development of new antimicrobial agents. This compound derivatives have shown significant promise in this area, with numerous studies demonstrating their activity against a range of microbial pathogens.
Researchers have synthesized and evaluated various series of this compound derivatives for their antibacterial and antifungal properties. researchgate.netnih.govnih.gov For instance, novel coumarin (B35378) derivatives containing this compound groups have demonstrated excellent in vitro antibacterial activity. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis of these compounds revealed that introducing an electron-donating group at one position and a larger group at another could enhance their antibacterial activity. nih.gov The mechanism of action for one of the most potent compounds was found to involve increasing the permeability of the bacterial membrane, leading to cell disruption. nih.gov
In another study, benzylamino derivatives of common bile acids were found to have antimicrobial activity against gram-positive bacterial strains, with their activity correlating with their hydrophobicity. nih.gov Furthermore, a series of N-benzyl-quinoxaline derivatives linked with a quinoline (B57606) moiety were designed and synthesized, with several compounds showing promising antibacterial and antifungal activity, some even superior to standard drugs. theaspd.com The following table summarizes some research findings on the antimicrobial activity of this compound derivatives:
| Derivative Class | Target Organisms | Key Findings |
| Coumarin-benzylamine hybrids | Bacteria (e.g., Xanthomonas oryzae pv. oryzae) | Excellent in vitro antibacterial activity; mechanism involves disruption of the bacterial membrane. nih.gov |
| 5β-cholanyl-24-benzylamine derivatives | Gram-positive bacteria | Antimicrobial activity correlates with hydrophobicity (log P values). nih.gov |
| N-benzyl-quinoxaline-quinoline hybrids | Gram-positive and Gram-negative bacteria, fungi | Several derivatives showed promising and, in some cases, superior antimicrobial activity compared to standard drugs. theaspd.com |
| Phenyl-substituted this compound antimycotics | Fungi (e.g., Candida albicans) | Novel 4-benzylthis compound derivatives showed significantly enhanced antifungal efficacy. nih.gov |
Utilization of this compound in Agrochemical Development
This compound and its derivatives are also important in the field of agriculture as active ingredients or intermediates in the synthesis of agrochemicals. chemicalbook.com They are used in the production of pesticides, herbicides, and fungicides to protect crops from pests and diseases.
For example, certain this compound derivatives have been patented for their use as agricultural fungicides. google.com These compounds can be formulated into various forms, such as emulsifiable concentrates, dusts, or wettable powders, for application to plants to control fungal diseases. google.com Additionally, specific 2-pyrimidine mercapto or sulfoxide/sulfone this compound derivatives have been developed as agricultural herbicides. google.com The synthesis of these compounds utilizes this compound as a key structural component. Research in this area continues to explore the potential of new this compound derivatives to develop more effective and environmentally benign crop protection agents.
Synthesis of Fungicides, Herbicides, and Insecticides from this compound Precursors
This compound serves as a crucial intermediate in the synthesis of a variety of crop protection agents, including fungicides, herbicides, and insecticides. nih.gov Its structural backbone is a versatile scaffold that can be chemically modified to produce a wide range of derivatives with potent biological activity.
Fungicides: The development of this compound-type antimycotics has been a significant area of research since the 1980s. nih.gov Well-known antifungal agents like butenafine (B35027) are this compound derivatives that function by inhibiting squalene (B77637) epoxidase, a key enzyme in fungal sterol biosynthesis. nih.gov This inhibition disrupts the fungal cell membrane, leading to cell death. Research has focused on synthesizing novel this compound derivatives by modifying substituents on the benzyl moiety. For example, reductive amination of various benzaldehyde derivatives with amines like 2-amino-6-methylheptane yields new compounds with significant antimycotic activity. nih.gov Studies have shown that introducing an extra phenyl ring into the side chain of this compound antimycotics can substantially enhance their efficacy, particularly against pathogens like Candida albicans. nih.gov
Herbicides: this compound is a precursor in the synthesis of modern, low-toxicity herbicides. For instance, it is used to create pyrimidine (B1678525) this compound herbicides, which are noted for their high efficiency. [Previous Result 6] While specific synthetic pathways are often proprietary, the core reaction typically involves the modification of the amine group to create molecules that can interfere with essential biological processes in targeted weeds. The related compound, benzyl alcohol, has also been identified for its use as a systemic, non-selective herbicide. google.comgoogle.com
Insecticides: The this compound framework is utilized in the broader synthesis of pesticides, which includes insecticides. nih.gov While direct synthesis of major commercial insecticides from this compound is less commonly documented than for fungicides, structurally related compounds demonstrate significant insecticidal properties. For example, benzyl alcohol and benzyl benzoate (B1203000) have shown efficacy against pests such as the red flour beetle (Tribolium castaneum). nih.govresearchgate.net These compounds can act as contact toxins, fumigants, and acetylcholinesterase inhibitors. nih.gov Furthermore, research into cyano-benzylidene and bisbenzylidene derivatives has yielded compounds with potent insecticidal activity against aphids (Aphis nerii), indicating the potential of the benzyl group in developing new insecticidal agents. researchgate.net
Impact on Crop Protection Agent Efficacy
The efficacy of crop protection agents derived from this compound is profoundly influenced by their molecular structure. Structure-activity relationship (SAR) studies are crucial in optimizing the performance of these agents by systematically modifying the this compound scaffold and evaluating the resulting biological activity.
For this compound-type fungicides, SAR studies have revealed several key factors that determine their potency. The nature of the substituents on the this compound moiety plays a critical role. Research on butenafine-related antimycotics demonstrated that compounds featuring an aromatic ether or a short alkyl ether side chain exhibited significant activity against Candida glabrata, with minimal inhibitory concentrations (MIC) comparable to established drugs like terbinafine. nih.gov The distance between aromatic rings and the type of spacer used can also dramatically affect antifungal potency. nih.gov For instance, linking two aryl rings with a quaternary carbon atom led to the development of highly active 4-benzylthis compound derivatives. nih.gov
The following table summarizes the findings of a study on novel this compound-type antimycotics, highlighting the impact of different side chains on their antifungal activity.
| Compound ID | Side Chain Moiety | Minimal Inhibitory Concentration (MIC) vs. C. glabrata (µg/mL) |
| 8a | 4-(2-propyloxy)benzyloxy | 1.6 |
| 8b | 4-(cyclopentyloxy)benzyloxy | 0.8 |
| 8c | 4-(cyclohexyloxy)benzyloxy | 0.8 |
| Terbinafine | (Reference) | 1.6 |
| Clotrimazole | (Reference) | 0.8 |
Data sourced from a study on the synthesis and biological evaluation of novel this compound-type antimycotics. nih.gov
These SAR studies provide a rational basis for the design of more effective and selective crop protection agents, allowing chemists to fine-tune molecular structures to maximize efficacy against target pests while potentially reducing off-target effects. nih.govmdpi.com
Integration of this compound in Polymer Chemistry
This compound's reactivity, particularly due to its primary amine group, makes it a valuable component in polymer chemistry. It is employed in various capacities, from an additive that modifies polymer properties to a key agent in creating cross-linked networks.
As Polymer Auxiliaries and Modifiers
This compound and its derivatives can be used as polymer auxiliaries, which are substances added to improve the processing characteristics and final properties of polymers. [Previous Result 4] Polymer processing aids (PPAs) are a class of auxiliaries that enhance melt flow, reduce friction and processing defects like melt fracture, and lower the energy required for extrusion. specialchem.comshinepolymer.com While not a traditional high-volume PPA, this compound's chemical nature allows it to act as a modifier. Its amine group can react with polymer chains, particularly those with functional groups like epoxides or isocyanates, thereby altering the polymer's mechanical, thermal, or chemical properties. nih.gov This modification can improve characteristics such as adhesion and durability in coatings and sealants. nih.gov
Cross-linking and Curing Agent Applications
One of the most significant applications of this compound in polymer science is as a curing and cross-linking agent, especially for epoxy resins. nih.gov Epoxy resins require a hardener or curing agent to transform from a liquid prepolymer into a rigid, three-dimensional thermoset plastic. The primary amine group of this compound contains two active hydrogen atoms that can react with the epoxide rings of the resin in a step-growth polymerization. researchgate.net This reaction opens the epoxy rings and forms covalent bonds, creating a highly cross-linked network.
This cross-linking process imparts desirable properties to the cured epoxy, including high mechanical strength, thermal stability, and chemical resistance. google.com this compound-based compounds are effective components in curing agent formulations for applications such as industrial coatings, adhesives, and flooring. researchgate.net For example, poly(vinyl this compound) (PVBAm) is noted as an effective cross-linking agent for both epoxy resins and polyurethanes, enhancing their mechanical properties. google.com
Synthesis of Polymer Supports and Functionalized Copolymers
The this compound structure is integral to the synthesis of functional polymers and supports used in various chemical and biomedical applications. Poly(vinyl this compound) (PVBAm), a polymer with a this compound group attached to each repeating unit, serves as a versatile polymer support. google.comresearchgate.net The primary amine group on PVBAm provides a reactive site for attaching other molecules, making it useful for applications like solid-phase peptide synthesis. google.com
Furthermore, this compound derivatives are used to create functionalized copolymers. For example, a monomer containing a benzyl ether can be copolymerized with lactide to produce a polylactide copolymer. The benzyl group can later be removed to reveal a hydroxyl group, which can then be further modified to attach biologically active molecules, creating materials for tissue engineering and targeted drug delivery. nih.gov This strategy allows for the fabrication of biodegradable and biocompatible materials with precisely controlled surface functionalities.
This compound in Material Science Applications
In material science, this compound and its derivatives are utilized for their ability to modify surfaces and impart specific functionalities, most notably as corrosion inhibitors.
Corrosion inhibitors are substances that, when added in small concentrations to an environment, decrease the corrosion rate of a metal exposed to that environment. This compound-based compounds have proven to be effective corrosion inhibitors for metals such as mild steel and aluminum alloys in acidic media. researchgate.netmdpi.com The mechanism of inhibition involves the adsorption of the this compound derivative onto the metal surface. The nitrogen atom of the amine group has a lone pair of electrons, which can coordinate with vacant d-orbitals of the metal atoms. Additionally, the aromatic benzyl ring can interact with the surface through its π-electrons.
This adsorption forms a protective film that acts as a barrier, isolating the metal from the corrosive medium and inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net Studies on various this compound derivatives have shown that their inhibition efficiency increases with concentration.
The table below presents data on the corrosion inhibition efficiency of a this compound derivative, 2-(2-methoxyphenoxy) this compound hydrochloride, on mild steel in a hydrochloric acid medium.
| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) at 35°C | Inhibition Efficiency (%) at 45°C | Inhibition Efficiency (%) at 55°C |
| 100 | 77.03 | 80.82 | 84.14 |
| 200 | 79.45 | 83.28 | 86.42 |
| 300 | 81.86 | 85.20 | 88.14 |
| 400 | 84.27 | 87.12 | 90.35 |
| 500 | 85.75 | 88.56 | 91.78 |
Data sourced from a study on the inhibition of mild steel corrosion. researchgate.net
Beyond corrosion inhibition, this compound is being explored for the functionalization of nanoparticles. nih.gov Attaching this compound to the surface of nanoparticles can modify their surface chemistry, improving their stability and reactivity for applications in catalysis, sensing, and biomedical sciences. acs.orgnih.gov
Synthesis of Advanced Materials (e.g., Nanotubes)
The exceptional mechanical and electronic properties of carbon nanotubes (CNTs) make them highly sought-after for next-generation composites and electronic devices. However, their inherent insolubility and tendency to agglomerate pose significant challenges. Covalent functionalization of CNT surfaces is a key strategy to overcome these limitations, enhancing their dispersibility and compatibility with other materials.
This compound derivatives are utilized in the covalent modification of CNTs. One method involves the use of diazonium compounds derived from this compound. For instance, research has demonstrated the functionalization of multiwalled carbon nanotubes (MWCNTs) using the electrochemical reduction of a diazonium compound of this compound that has been protected with a tert-butyloxycarbonyl (Boc) group. researchgate.net This process grafts an amine-terminated layer onto the CNT surface after the protecting group is removed. This functionalized surface can then be used to form stable amide bonds with other molecules, effectively anchoring them to the nanotube. researchgate.net This approach not only improves the solubility of the nanotubes but also provides reactive sites for further chemical modifications, enabling the creation of advanced composite materials with tailored properties. researchgate.netnih.gov
Functionalization of Surfaces and Electrodes
The ability to precisely modify the chemical properties of surfaces is critical for developing advanced sensors, catalysts, and electronic devices. This compound and its derivatives are employed to functionalize electrode surfaces, imparting specific reactivity and enhancing performance.
A significant application is in the fabrication of electrochemical biosensors. For example, glassy carbon electrodes have been successfully functionalized with aryl groups bearing an aliphatic amine by the electrochemical reduction of in-situ generated diazonium cations of 2-aminothis compound and 4-aminothis compound. oup.com This process creates a stable, covalently bonded organic layer on the electrode. Such modified electrodes exhibit altered barrier properties and can serve as a platform for immobilizing biomolecules. oup.com
Furthermore, polymers derived from this compound are used to construct sensor interfaces. An electrochemical dopamine (B1211576) biosensor has been developed using a layer-by-layer self-assembled multilayer thin film of poly(3-aminothis compound) and poly(sodium 4-styrenesulfonate). opsweb.org This polymer-modified electrode showed high sensitivity and selectivity for dopamine, demonstrating the potential of this compound-based materials in advanced diagnostic applications. opsweb.org The electrochemical behavior of this compound itself, including its oxidation at an anode, is also a subject of study for understanding and designing electrochemical processes. google.com
This compound as a Precursor in Energetic Materials Synthesis
This compound is a critical starting material in the synthesis of some of the most powerful energetic materials developed to date, playing an indispensable role in the formation of complex, high-energy polycyclic nitramine cage structures.
Pathways to High-Energy Propellants (e.g., CL-20)
This compound is an essential precursor for the synthesis of the military explosive Hexanitrohexaazaisowurtzitane, commonly known as CL-20 or HNIW. chemicalbook.com CL-20 is one of the most powerful and stable energetic compounds known, with superior performance characteristics compared to traditional explosives like HMX and RDX.
| Precursor | Reagent | Intermediate | Final Product |
| This compound | Glyoxal | Hexabenzylhexaazaisowurtzitane (HBIW) | CL-20 |
Applications of this compound in Coatings and Dyes Research
The reactivity of this compound's amine group makes it a valuable intermediate in the production of additives for coatings and as a precursor for complex organic molecules used in dyes and photographic materials.
Building Block for Additives and Solvents in Coatings
In the paint and coatings industry, this compound serves as a fundamental component for synthesizing specialized additives that control the physical properties of the final product. chemicalbook.com It is used as a building block for creating crystalline ureas. These this compound-based ureas function as effective sag (B610663) control agents, particularly in stoving enamels. They form a network structure within the coating that prevents it from dripping or sagging during application and curing, ensuring a uniform finish. This compound is also generally used as a basic component of additives and solvents in the paint industry. chemicalbook.com
Intermediate in Photographic Materials
This compound is identified as an intermediate in the manufacturing of certain photographic materials. chemicalbook.com The chemistry of photography relies on a complex mixture of organic compounds, including developing agents, sensitizing dyes, and couplers, which are responsible for forming the final image. wikipedia.orguh.edu Many of these components are nitrogen-containing heterocyclic compounds or aromatic amines. The synthesis of these complex molecules often involves multiple steps where versatile intermediates like this compound can be used to introduce specific functional groups. wikipedia.org While detailed proprietary synthesis pathways are not always public, this compound's role as a reactive primary amine makes it a suitable precursor for building the larger organic structures required for photographic dyes and other processing chemicals. chemicalbook.comresearchgate.net
Components in Optical Dyes
This compound serves as a crucial chemical intermediate in the synthesis of various optical dyes. nbinno.com Its versatile chemical structure is instrumental in creating complex chromophores—the parts of a molecule responsible for its color. nbinno.com By incorporating this compound and its derivatives into dye molecules, chemists can modify and enhance their structural and electronic properties, leading to improved performance characteristics such as color richness, durability, and brilliance. nbinno.com The integration of the this compound moiety is a key strategy in developing dyes for applications in textiles, plastics, and advanced coatings. nbinno.com
Detailed Research Findings
Recent research has focused on synthesizing novel this compound derivatives to create specialized optical dyes with tailored properties. A notable study involves the synthesis and photochemical analysis of new amino-thienostilbenes, which are styryl-thiophene benzylamines. nih.gov These compounds are considered promising candidates for new styryl optical dyes due to their advantageous photophysical properties and proven resistance to acidic environments. nih.gov
The synthesis of these novel amines was accomplished through Buchwald-Hartwig amination reactions, starting from a chloro derivative and reacting it with various benzylamines. nih.gov This method successfully produced a series of new cis- and trans- isomers of amino-thienostilbenes. nih.gov
The investigation into their properties revealed that the newly synthesized trans-isomers exhibit absorbance wavelengths very similar to other organic dyes that feature a trans-aminostilbene scaffold. nih.gov The photophysical characteristics of these this compound-based dyes were thoroughly examined, with their electronic structure and conformations analyzed using computational methods. nih.gov The substituents on the benzyl moiety were found to have minimal impact on the stability of the scaffold conformation, as evidenced by their similar UV-Vis spectra. nih.gov
The table below summarizes the experimentally obtained UV-Vis spectral data for a selection of the synthesized styryl-thiophene this compound derivatives in cyclohexane.
Table 1: Photophysical Properties of Synthesized Styryl-Thiophene this compound Dyes
| Compound | Isomer | λmax (nm) |
|---|---|---|
| 2 | cis | 296 |
| 2 | trans | 358 |
| 3 | cis | 297 |
| 3 | trans | 359 |
| 4 | cis | 297 |
| 4 | trans | 359 |
| 5 | cis | 296 |
| 5 | trans | 359 |
| 6 | cis | 298 |
| 6 | trans | 362 |
| 7 | cis | 297 |
| 7 | trans | 360 |
| 8 | cis | 297 |
| 8 | trans | 360 |
Data sourced from a study on the synthesis and photochemistry of new styryl-thiophene and naphtho-thiophene benzylamines. nih.gov
These findings highlight the utility of this compound as a foundational component in the development of advanced optical materials. Its role extends beyond traditional colorants to the creation of functional dyes with specific electronic and photophysical properties for high-performance applications. nih.gov
Computational and Theoretical Investigations of Benzylamine
Density Functional Theory (DFT) Studies of Benzylamine (B48309) and its Adducts
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecular systems. By approximating the many-electron Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it well-suited for studying molecules of this compound's size and complexity.
Electronic Structure Analysis (e.g., HOMO-LUMO, Electrostatic Potential)
The electronic landscape of a molecule dictates its reactivity. DFT calculations are instrumental in mapping this landscape. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity and biological activity. nih.gov For instance, in a study of a benzyl-hydrazinecarbodithioate derivative, the small HOMO-LUMO gap of -0.08657 eV indicated a high potential for intramolecular charge transfer and significant chemical reactivity. nih.gov
The distribution of electron density in frontier molecular orbitals is also revealing. The HOMO, being the orbital most likely to donate electrons, indicates regions susceptible to electrophilic attack. Conversely, the LUMO, the most likely orbital to accept electrons, highlights regions prone to nucleophilic attack. globalresearchonline.net
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. walisongo.ac.id These maps are invaluable for understanding intermolecular interactions and predicting sites of reactivity. mdpi.com The topology of the MEP, characterized by its critical points, can identify electron-rich areas such as lone pairs and π-bonds, as well as electron-deficient regions. mdpi.comdntb.gov.ua For substituted benzenes, the electrostatic potential at the para and meta carbon atoms can serve as a descriptor of the substituent's effect. mdpi.com In this compound, the nitrogen atom of the amine group is expected to be a region of negative electrostatic potential, making it a likely site for electrophilic attack or hydrogen bond donation.
| Parameter | Significance | Typical Application in this compound Studies |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Identifying nucleophilic sites (e.g., the nitrogen lone pair). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Identifying electrophilic sites (e.g., the aromatic ring). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. scirp.org | Assessing the reactivity of this compound and its derivatives. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecular surface. walisongo.ac.id | Predicting sites for non-covalent interactions and chemical reactions. mdpi.com |
Reaction Pathway Energetics and Transition State Characterization
DFT calculations are crucial for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying stationary points, such as reactants, products, intermediates, and, most importantly, transition states. The energy differences between these points provide the reaction energetics, including activation energies and reaction enthalpies.
A detailed DFT study on the iridium-catalyzed ortho C-H alkenylation of this compound with ethyl acrylate (B77674) revealed a multi-step mechanism. acs.org The calculations showed that N-deprotonation occurs before the C-H activation step, and that the C-H activation is reversible and not the rate-determining step. acs.org The study also characterized the transition states for each step, providing their relative Gibbs free energies. For example, the N-protonation of an intermediate by acetic acid proceeds through a transition state with a free energy barrier of 18.1 kcal/mol relative to the preceding intermediate. nih.gov
Similarly, computational studies have been employed to understand the catalytic cycle of amide bond formation between toluic acid and this compound. acs.org These studies calculate the free energies of transition states to understand how the electronics of the catalyst impact the reaction. acs.org The characterization of transition states, fleeting structures at the peak of the energy barrier, is a significant achievement of computational chemistry, as they are extremely difficult to observe experimentally. mit.edu
| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| N-H Deprotonation and C-H Activation | Intermediate (IM5) to Transition State (TS6) | 21.6 |
| Intermediate (IM8) to Transition State (TS6) | 22.1 | |
| Ethyl Acrylate Insertion | Intermediate (IM8) to Transition State | 27.8 |
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the dynamics of molecules, their conformational changes, and their interactions with their environment.
While specific MD simulation studies focusing solely on this compound are not abundant in the literature, the methodology has been applied to similar amine-containing systems, providing a framework for how this compound could be studied. For instance, atomistic MD simulations have been used to investigate the interfacial behavior of alkylamines, validating force fields against experimental data for properties like density and surface tension. ulisboa.pt Such validated models can then be used to explore the structural and thermodynamic properties of interfaces involving these molecules. ulisboa.pt
MD simulations have also been employed to study the interactions of d-Benzedrine, a structurally related compound, with dopamine (B1211576) receptors, calculating the free energy changes as the molecule moves through molecular channels. nih.gov This highlights the potential of MD simulations to explore the interactions of this compound in biological systems. Furthermore, MD simulations have been used to investigate amine-carboxyl ionic interactions in polymer networks, elucidating how hydrogen bonding and chain entanglement contribute to the material's mechanical properties. researchgate.net These examples demonstrate the power of MD simulations to probe the dynamics of intermolecular interactions, a methodology directly applicable to studying this compound's behavior in various environments.
Spectroscopic Simulations and Characterization (e.g., Raman, Density of States (DOS))
Computational methods are also used to simulate and interpret spectroscopic data. DFT calculations can predict vibrational frequencies, which can then be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.
For this compound, a combination of high-resolution spectroscopic data and high-level quantum chemical calculations has been used to understand its conformational properties and low-energy vibrational modes. researchgate.net These studies have shown that non-bonding interactions, such as C-H···N and N-H···π intramolecular hydrogen bonds, play a significant role in determining the molecule's structure and vibrational behavior. researchgate.net
Theoretical calculations can also generate a simulated Density of States (DOS), which provides information about the distribution of electronic states as a function of energy. This can be correlated with experimental spectroscopic techniques to gain a deeper understanding of the electronic structure.
Theoretical Approaches to Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The non-covalent interactions of this compound are crucial to its physical properties and its role in chemical and biological systems. Theoretical methods provide a detailed understanding of the nature and strength of these interactions.
Hydrogen bonding is a key intermolecular interaction for this compound, involving the amine group as both a hydrogen bond donor and acceptor. Theoretical studies on benzyl (B1604629) alcohol, 2-phenylethanol, and 2-phenylethylamine (structurally similar to this compound) have investigated weak intramolecular and intermolecular hydrogen bonds, including OH···π, NH···π, and CH···O interactions. rsc.org The contribution of these weak hydrogen bonds to the stability of different conformers can be quantified using methods like the non-covalent interactions (NCI) analysis. rsc.org
π-π stacking is another important non-covalent interaction involving the aromatic ring of this compound. Theoretical methods can be used to analyze the geometry and energetics of these interactions. Symmetry-Adapted Perturbation Theory (SAPT) is a powerful tool for decomposing the interaction energy into physically meaningful components, such as electrostatics, exchange, induction, and dispersion. nih.gov This allows for a detailed understanding of the forces driving π-stacking interactions. For example, SAPT analysis has shown the importance of London dispersion forces in substituted benzene (B151609) dimers and has highlighted the role of charge penetration effects in systems with significant orbital overlap. nih.gov
Computational Prediction of Biological Activity and Molecular Recognition
Computational methods are increasingly used in drug discovery and design to predict the biological activity of molecules and to understand their interactions with biological targets.
For this compound and its derivatives, quantitative structure-activity relationship (QSAR) models have been developed to predict their biological activities. One study investigated the anticonvulsant activity of a series of substituted benzamides and benzylamines using topological descriptors like the Wiener's index. nih.gov This approach achieved a high accuracy of prediction, demonstrating the potential of computational models to screen for compounds with desired therapeutic effects. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. uomisan.edu.iq This method is widely used to understand the molecular recognition process. Molecular docking studies of this compound-sulfonamide derivatives as inhibitors of monoamine oxidase B (MAO-B) have been performed to understand their binding modes within the enzyme's active site. nih.govresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the inhibitor's potency and selectivity. nih.gov Similarly, molecular modeling has been used in the design of this compound derivatives as potential multi-target agents for Alzheimer's disease, predicting their interactions with enzymes like acetylcholinesterase and β-secretase. nih.gov
| Method | Principle | Application Example |
|---|---|---|
| QSAR | Correlates molecular descriptors with biological activity. | Predicting anticonvulsant activity of this compound analogues using topological indices. nih.gov |
| Molecular Docking | Predicts the binding orientation of a ligand to a biological target. uomisan.edu.iq | Investigating the binding of this compound-sulfonamide derivatives to the active site of MAO-B. nih.govresearchgate.net |
| Molecular Modeling | Simulates the structure and interactions of molecules. | Designing multi-target anti-Alzheimer's agents based on the this compound scaffold. nih.gov |
Environmental Fate and Degradation of Benzylamine
Environmental Occurrence and Distribution Pathways
Benzylamine (B48309) is expected to be present in municipal wastewater effluents due to its widespread use in industrial processes and its formation from the breakdown of other compounds rsc.orgnih.gov. Its environmental distribution is influenced by its physicochemical properties. This compound has a low log octanol-water partition coefficient (log Kow) of approximately 1.09 rsc.orgresearchgate.net, indicating high water solubility and a low potential for bioaccumulation in organisms rsc.orgmdpi.com. Consequently, it is expected to be mobile in aquatic environments. Volatilization from water or soil is not considered a significant environmental fate process for this compound rsc.org. In soil, its mobility is moderate, with an organic carbon-normalized adsorption coefficient (log KOC) of approximately 2.81 carlroth.com, suggesting some affinity for soil organic matter but also potential for leaching into groundwater.
Biodegradation Mechanisms in Environmental Matrices (Soil, Water)
This compound is classified as readily biodegradable, meaning it can be effectively broken down by microbial processes in various environmental compartments rsc.orgmdpi.comstanford.edu. Studies have shown that it can be mineralized by specific bacterial strains, such as Pseudomonas putida, in both soil and aquatic environments rsc.org. Aeromonas hydrophila has also been identified as an organism capable of degrading this compound westechwater.com. The biological degradation can occur through enzymatic pathways, including the action of monoamine oxidase B, which converts this compound to benzaldehyde (B42025) stanford.eduresearchgate.net. The rate and efficiency of biodegradation can be influenced by environmental factors such as nutrient availability (e.g., phosphorus) and competition with other microbial communities rsc.org.
Table 1: Biodegradability of this compound
| Parameter | Value/Status | Source | Notes |
| Biodegradability Status | Readily biodegradable | rsc.orgmdpi.com | Easily eliminated from water |
| OECD 302B Test | DOC reduction >70% | rsc.org | Indicates ready biodegradability |
| Theoretical Oxygen Demand | 2,538 mg/mg (without nitrification) | mdpi.com | Indicates high oxygen demand upon degradation |
Transformation Products of this compound in Aquatic Environments
In aquatic environments, this compound can undergo various transformation processes. As a degradation product of QACs, it can be found alongside other related compounds researchgate.netwestechwater.comilo.org. Photochemical reactions, driven by sunlight, can also lead to the transformation of this compound. Specifically, it can undergo β-cleavage of the this compound moiety, resulting in photosolvolysis reactions and the formation of ion-derived products through the departure of the dimethylamino group unina.it. Additionally, this compound can be involved in oxidative coupling reactions, promoted by catalysts, which can lead to the formation of imines researchgate.netacs.org.
Degradation of Benzylamines During Water Disinfection Processes
The fate of this compound during water disinfection processes, particularly chlorination and chloramination, is of significant concern due to the potential formation of harmful disinfection byproducts (DBPs).
Chlorination Pathways and Byproduct Formation
During chlorination, this compound undergoes reactions involving the transfer of chlorine to the nitrogen atom. This is followed by the elimination of hydrochloric acid, forming an imine intermediate. The imine then hydrolyzes to produce benzaldehyde and a lower-order amine rsc.orgnih.gov. Halogenation of the aromatic ring of this compound has not been observed during this process nih.gov.
Table 2: Transformation Products of this compound During Disinfection
| Disinfection Process | Primary Transformation Products | Potential Byproducts of Concern (from related compounds) | Source |
| Chlorination | Benzaldehyde, Imine, Lower-order amines | N/A | rsc.orgnih.gov |
| Chloramination | Benzaldehyde, Lower-order amines, N-nitrosomethylthis compound, N-nitrosodimethylamine (NDMA) | NDMA (from N,N-dimethylthis compound precursor) | rsc.orgnih.govnih.gov |
Chloramination Pathways and N-Nitrosodimethylamine (NDMA) Formation
Chloramination, the process of combining chlorine with ammonia (B1221849), also leads to the degradation of benzylamines, albeit over longer timescales compared to chlorination nih.gov. While this compound itself can contribute to the formation of N-nitrosomethylthis compound and N-nitrosodimethylamine (NDMA) nih.gov, related tertiary amines like N,N-dimethylthis compound are particularly potent precursors for NDMA formation nih.govnih.govnih.gov. Studies have shown that N,N-dimethylthis compound can yield up to a 34% molar yield of NDMA during chloramination rsc.orgnih.gov. NDMA is a probable human carcinogen, making its formation during water treatment a significant public health concern researchgate.netnih.govnih.gov.
Strategies for Mitigating Harmful Byproduct Formation in Potable Reuse Facilities
Minimizing the formation of harmful DBPs, including NDMA, is a critical aspect of water treatment, especially in potable reuse facilities mdpi.comwestechwater.comresearchgate.net. Several strategies can be employed:
Pre-treatment for NOM Removal: Reducing the concentration of Natural Organic Matter (NOM), which acts as a DBP precursor, before disinfection is a primary strategy. This can be achieved through enhanced coagulation, activated carbon adsorption, and membrane filtration techniques such as reverse osmosis (RO) mdpi.comwestechwater.comresearchgate.netmdpi.com.
Disinfectant Optimization: While chloramines are often used to reduce the formation of regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs), they can promote the formation of nitrosamines mdpi.comresearchgate.netresearchgate.net. Careful optimization of chlorine and ammonia dosing is essential mdpi.comwestechwater.com.
Advanced Oxidation Processes (AOPs): Processes like UV/hydrogen peroxide and ozonation can mineralize NOM and effectively degrade DBP precursors mdpi.comresearchgate.net.
Strategic Chlorination: A validated strategy involves treating wastewater influents with free chlorine for a short duration (e.g., 5 minutes) before the addition of ammonia for chloramination. This pre-chlorination step helps to degrade potent NDMA precursors, such as N,N-dimethylthis compound, thereby reducing subsequent NDMA formation rsc.orgnih.gov. Integration of RO and UV light processes has also proven effective in mitigating NDMA formation rsc.orgnih.gov.
Enzymology and Biological Interactions of Benzylamine
Substrate Specificity and Kinetic Studies of Benzylamine (B48309) with Amine Oxidases
This compound serves as a significant substrate for various amine oxidases, facilitating studies into the specificity and kinetic properties of these enzymes. Its interactions with Semicarbazide-Sensitive Amine Oxidase (SSAO) and Monoamine Oxidase Type B (MAO-B) have been a particular focus of research.
Semicarbazide-Sensitive Amine Oxidase (SSAO) Interactions
Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), is an enzyme that plays a role in inflammation and glucose metabolism. nih.gov this compound is a well-established substrate for SSAO, and its oxidation by this enzyme has been characterized in various tissues. mdpi.comresearchgate.net
Kinetic studies on SSAO from ox lung microsomes have revealed interesting properties regarding its interaction with this compound. The enzyme exhibits a time-dependent activation at 37°C, leading to a 20-fold increase in its activity towards this compound. nih.govportlandpress.com This activation results in an increased maximum velocity (Vmax) for this compound oxidation, with no significant alteration in the Michaelis constant (Km) or the substrate inhibition constant (Ksi). nih.govportlandpress.com High concentrations of this compound have been observed to cause uncompetitive inhibition with respect to oxygen. nih.govportlandpress.com In contrast, the enzyme's activity towards other substrates like methylamine, histamine, or 2-phenylethylamine does not show a similar significant increase upon incubation. nih.govportlandpress.com
Kinetic parameters for SSAO with this compound as a substrate have been determined in various tissues, demonstrating the enzyme's affinity for this compound. For instance, SSAO from human and bovine cerebrovascular tissues shows lower Km values for this compound compared to methylamine, indicating a higher affinity for this compound. researchgate.net
Table 1: Kinetic Parameters of Semicarbazide-Sensitive Amine Oxidase (SSAO) with this compound
| Tissue Source | Species | Km (µM) | Vmax (nmol/mg protein/h) |
|---|---|---|---|
| Meninges | Human | 1.8 | 12.5 |
| Cerebral Microvessels | Human | 2.5 | 8.3 |
| Meninges | Bovine | 1.2 | 5.6 |
Monoamine Oxidase Type B (MAO-B) Catalysis
Monoamine Oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of various biogenic and xenobiotic amines. mdpi.com this compound is a preferred substrate for MAO-B, alongside phenethylamine (B48288) and dopamine (B1211576). mdpi.comyoutube.com The catalytic action of MAO-B involves the oxidation of the amine substrate to an imine, which is then non-enzymatically hydrolyzed to the corresponding aldehyde, in this case, benzaldehyde (B42025), with the concurrent production of hydrogen peroxide. mdpi.com
Kinetic studies of the oxidation of this compound by purified recombinant human MAO-B have shown that the process does not follow simple Michaelis-Menten kinetics. researchgate.net The data does not fit well to a single hyperbolic curve, and double-reciprocal plots are not linear. researchgate.net This suggests a more complex kinetic mechanism, potentially involving multiple substrate binding sites or different enzyme states. researchgate.net The catalysis of this compound by MAO-B is crucial in understanding the enzyme's function and its role in the metabolism of various compounds. researchgate.netwikipedia.org
Enzymatic Transformation Pathways for this compound Bioproduction
The growing demand for sustainable chemical production has spurred the development of enzymatic pathways for the biosynthesis of compounds like this compound. Researchers have successfully engineered multi-enzyme cascades in microorganisms such as E. coli to produce this compound from renewable feedstocks. nih.govresearchgate.net
One such pathway involves a nine-step artificial enzyme cascade starting from L-phenylalanine. nih.govresearchgate.net This biotransformation in recombinant E. coli has been shown to produce this compound with a conversion rate of 70% from L-phenylalanine. nih.govresearchgate.net Furthermore, this cascade has been successfully scaled up, demonstrating its potential for industrial application. nih.govresearchgate.net
Another innovative approach combines this nine-step cascade with an enhanced L-phenylalanine synthesis pathway, enabling the production of this compound directly from glucose. nih.govresearchgate.net Fermentation using this engineered E. coli strain has yielded this compound from glucose. nih.govresearchgate.net
A more concise, four-step enzymatic pathway for this compound production from cellular phenylpyruvate has also been reported. acs.org This pathway utilizes a sequence of enzymes from different microbial sources:
A mandelate (B1228975) synthase
A mandelate oxidase
A benzoylformate decarboxylase
An aminotransferase acs.org
This novel pathway illustrates the power of retrosynthetic design in reducing the number of enzymatic steps required for bioproduction, although challenges related to the efficiency of individual conversions remain. acs.org
Enzyme Inhibition Studies Involving this compound Derivatives
Derivatives of this compound have been investigated as potential inhibitors of various enzymes, demonstrating their therapeutic potential.
Inhibition of Squalene (B77637) Epoxidase
Squalene epoxidase is a critical enzyme in the biosynthesis of sterols, such as cholesterol in mammals and ergosterol (B1671047) in fungi. scbt.com Inhibition of this enzyme is a target for antifungal and cholesterol-lowering drugs. nih.govresearchgate.net
The this compound derivative, SDZ SBA 586, has been identified as a potent and selective inhibitor of fungal squalene epoxidase. nih.gov It exhibits noncompetitive inhibition of the enzyme from both yeast and rat microsomes. nih.gov Notably, SDZ SBA 586 is a more potent inhibitor of squalene epoxidase from the pathogenic yeast Candida albicans than the commonly used antifungal drug, terbinafine. nih.gov
Table 2: Inhibitory Activity (IC50) of this compound Derivative SDZ SBA 586 against Squalene Epoxidase
| Enzyme Source | IC50 (nM) |
|---|---|
| Candida albicans | 8 |
| Trichophyton rubrum | 39 |
| Guinea Pig Microsomes | 2,000 |
Inhibition of Cholinesterases
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. tandfonline.comnih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of neurodegenerative diseases like Alzheimer's disease. tandfonline.comnih.gov
Novel oxazole (B20620) this compound derivatives have been synthesized and evaluated for their inhibitory activity against both AChE and BChE. tandfonline.comnih.govresearchgate.net These compounds have shown a notable preference for inhibiting BChE over AChE. tandfonline.comnih.gov Specifically, trans-amino-4-/5-arylethenyl-oxazole derivatives are potent inhibitors of BChE, with IC50 values in the micromolar range, while showing poor inhibition of AChE. tandfonline.comnih.gov This selectivity for BChE makes these this compound derivatives interesting candidates for further development as selective cholinesterase inhibitors. tandfonline.comnih.gov Additionally, N-benzyl benzamide (B126) derivatives have been reported as selective sub-nanomolar inhibitors of BChE. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Semicarbazide |
| Methylamine |
| Histamine |
| 2-Phenylethylamine |
| Benzaldehyde |
| Hydrogen peroxide |
| Phenethylamine |
| Dopamine |
| L-phenylalanine |
| Glucose |
| Phenylpyruvate |
| (S)-mandelic acid |
| Benzoylformate |
| Squalene |
| Cholesterol |
| Ergosterol |
| SDZ SBA 586 |
| Terbinafine |
| Acetylcholine |
| Acetylcholinesterase |
| Butyrylcholinesterase |
| N-benzyl benzamide |
Mechanistic Insights into this compound's Biological Activity
The biological activity of this compound is intrinsically linked to its metabolism by a group of amine oxidases. These enzymatic interactions not only govern the breakdown of this compound but also generate metabolites that can exert distinct biological effects. The primary enzymes involved in the biotransformation of this compound are Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). While this compound can be a substrate for these enzymes, the kinetic efficiencies and metabolic pathways differ, leading to a complex interplay of biological consequences.
Monoamine Oxidase (MAO) Catalyzed Oxidation
Monoamine oxidases are flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes located on the outer mitochondrial membrane that play a crucial role in the oxidative deamination of neurotransmitters and xenobiotic amines. nih.gov this compound is a substrate for both MAO-A and MAO-B, although it is preferentially metabolized by MAO-B. nih.govnih.gov The catalytic process involves the oxidation of the primary amine of this compound to an imine, which is then non-enzymatically hydrolyzed to benzaldehyde and ammonia (B1221849), with the concomitant reduction of the FAD cofactor.
A central aspect of the catalytic mechanism that has been the subject of considerable research is the nature of the C-H bond cleavage at the α-carbon of this compound. Evidence suggests that MAO-A and MAO-B may utilize different mechanisms for this step. For MAO-A, studies with para-substituted this compound analogues indicate a mechanism involving proton (H+) abstraction. In contrast, for MAO-B, the kinetic data are more consistent with a hydride (H-) abstraction mechanism. ekb.eg This fundamental difference in the initial step of catalysis likely contributes to the observed substrate and inhibitor specificities of the two isoenzymes.
The active site of MAO-B features a hydrophobic cavity with an "aromatic cage" formed by specific amino acid residues that are critical for substrate binding and orientation. Key residues in human MAO-B that interact with substrates like this compound include Tyr398 and Tyr435, which form an "aromatic sandwich" that helps to position the substrate for catalysis. nih.govnih.gov Additionally, Ile199 acts as a "gating" residue, controlling access to the active site. researchgate.net The corresponding residues in MAO-A are Tyr407, Tyr444, and Phe208, and these differences in the active site architecture are thought to be responsible for the preferential metabolism of this compound by MAO-B. nih.govnih.gov
Semicarbazide-Sensitive Amine Oxidase (SSAO) Metabolism
Semicarbazide-sensitive amine oxidase (SSAO) is a copper-containing enzyme with a topaquinone (B1675334) cofactor that is found both in soluble form in plasma and as a membrane-bound protein (VAP-1) on the surface of various cells, including vascular smooth muscle cells and adipocytes. This compound is a high-affinity substrate for SSAO. nih.gov The enzymatic reaction catalyzed by SSAO also results in the production of benzaldehyde, ammonia, and hydrogen peroxide. dntb.gov.ua
The active site of SSAO also contains specific residues that are crucial for substrate binding. Molecular modeling studies of mouse SSAO/VAP-1 have identified residues such as Tyr384, Phe389, Leu469, and Asn470 as being in close contact with this compound upon its binding to the active site. researchgate.net
A significant aspect of this compound's biological activity, mediated through SSAO, is the generation of hydrogen peroxide (H₂O₂). This reactive oxygen species can act as a signaling molecule and has been shown to mimic some of the effects of insulin, such as stimulating glucose transport in adipocytes. dntb.gov.ua Furthermore, the metabolites of this compound generated by SSAO have been demonstrated to possess anti-inflammatory properties. Studies have shown that this compound and its metabolites can reduce the production of pro-inflammatory mediators. dntb.gov.ua
Comparative Enzymatic Activity
The metabolism of this compound is a clear example of how different enzymes can process the same substrate with varying efficiencies and lead to distinct biological outcomes. MAO-B is generally considered the primary enzyme for this compound catabolism in many tissues due to its favorable kinetic parameters. nih.govresearchgate.net While MAO-A can also metabolize this compound, its turnover rate for this substrate is significantly lower. researchgate.net SSAO, on the other hand, exhibits a high affinity for this compound and its activity is particularly relevant in tissues where it is highly expressed, such as vascular tissue and adipose tissue. nih.gov this compound is considered a poor substrate for Diamine Oxidase (DAO).
The following table summarizes the available kinetic parameters for the interaction of this compound and its derivatives with these enzymes, highlighting the differences in their catalytic efficiencies.
| Enzyme | Substrate | Source | Km (µM) | Vmax (nmol/min/mg protein) | kcat (min-1) | kcat/Km (min-1mM-1) |
|---|---|---|---|---|---|---|
| Human MAO-B | 2-(Benzylamino)acetamide | Liver Mitochondria | 989 | 0.422 | - | 17.1 |
| Ox MAO-B | 2-(Benzylamino)acetamide | Purified from Liver | 950 | 93.05 | - | 40.3 |
| Rat SSAO | This compound | Aorta | - | - | - | - |
Note: Data for this compound with purified human MAO-A, MAO-B, and SSAO is not consistently available in the literature, hence a derivative is included for comparative purposes. The catalytic efficiency (kcat/Km) provides a measure of how efficiently an enzyme converts a substrate into a product. researchgate.net
Downstream Biological Pathways
The metabolism of this compound by these different enzymatic pathways leads to the production of benzaldehyde, which is further metabolized, primarily by aldehyde dehydrogenases, to benzoic acid. nih.gov Benzoic acid can then be conjugated with glycine (B1666218) to form hippuric acid, which is excreted in the urine.
The biological significance of this compound metabolism extends beyond simple detoxification. As mentioned, the hydrogen peroxide produced by SSAO can modulate cellular signaling pathways related to glucose metabolism and inflammation. dntb.gov.ua The differential expression and activity of MAO-A, MAO-B, and SSAO in various tissues and disease states can therefore influence the local and systemic effects of this compound. For instance, alterations in MAO-B activity have been implicated in neurodegenerative disorders, while SSAO/VAP-1 is a target of interest in inflammatory diseases and diabetes. nih.govucl.ac.uk
Advanced Analytical Methodologies for Benzylamine Research
Crystallographic Analysis of Benzylamine (B48309) Salts and Adducts
Hirshfeld Surface Analysis for Intermolecular Interactions
Table 1: Contributions to Hirshfeld Surface Area for this compound-Related Compounds
| Interaction Type | Contribution (%) | Reference(s) |
| H···H | 47.0 | nih.gov |
| H···N/N···H | 17.6 | nih.gov |
| H···C/C···H | 17.0 | nih.gov |
| C–H···O | Significant | acs.orgnih.govnih.gov |
| N–H···O | Dominant | acs.orgnih.govnih.gov |
Note: Specific percentages for all interaction types may vary depending on the specific this compound derivative and crystal structure analyzed.
Thermodynamic and Kinetic Measurement Techniques Relevant to this compound Reactions
Understanding the thermodynamic and kinetic parameters of this compound is crucial for its application in various chemical processes, such as CO2 capture and reaction kinetics. Techniques like vapor-liquid equilibrium (VLE) measurements and kinetic studies provide essential data for process design and optimization.
Vapor-Liquid Equilibrium (VLE): VLE data for this compound, particularly in aqueous solutions, are vital for understanding phase behavior and designing separation processes. Studies have reported experimental VLE data for this compound-water mixtures, detailing vapor pressures, temperatures, and compositions nist.govresearchgate.netacs.org. For instance, data for the system this compound(1) + water(2) at various temperatures (283.15 K to 353.15 K) and mole fractions of this compound have been systematically recorded nist.gov. These datasets are fundamental for developing predictive models, such as the Antoine equation or more complex thermodynamic models like the Electrolyte Non-Random Two-Liquid (ENRTL) theory for CO2 solubility in aqueous this compound researchgate.netnih.gov.
Table 2: Vapor-Liquid Equilibrium Data for this compound-Water System
| Temperature (K) | Mole Fraction (x1) | Pressure (kPa) | Standard Uncertainty (u(p), kPa) |
| 283.15 | 0.0512 | 1.1815 | 0.0024 |
| 293.15 | 0.1017 | 2.2553 | 0.0045 |
| 303.15 | 0.2526 | 3.8862 | 0.0078 |
| 313.15 | 0.5009 | 13.179 | 0.026 |
| 323.15 | 0.6687 | 18.214 | 0.036 |
| 333.15 | 0.8391 | 3.8535 | 0.0077 |
| 343.15 | 1.0000 | 1.5582 | 0.0031 |
Data adapted from nist.gov. Note: This table presents a subset of the data available in the cited source.
Kinetic Studies: Kinetic investigations of this compound are crucial for understanding reaction rates and mechanisms. For example, in the context of CO2 capture, this compound (BZA) has been studied for its reaction kinetics with CO2. Research indicates that BZA exhibits similar reaction kinetics to monoethanolamine (MEA), with a reported carbamate (B1207046) formation rate constant (kcarb) of 7600 M-1s-1 at 35 °C and an activation energy (Ea) of 38 kJ/mol researchgate.net. Further studies using stopped-flow apparatus have confirmed that BZA has a higher secondary reaction rate and lower activation energy compared to MEA, diethanolamine (B148213) (DEA), methyl diethanolamine (MDEA), and 2-amino-2-methyl-1-propanol (B13486) (AMP) researchgate.net. These kinetic parameters are vital for evaluating its efficiency in gas absorption processes.
Electrochemical Methods in this compound Studies
Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox behavior, reaction mechanisms, and surface interactions of this compound.
Cyclic Voltammetry (CV): CV studies of this compound typically involve its electrochemical oxidation. In aqueous-acetic acid media, this compound displays a single oxidation peak, often attributed to a two-electron oxidation process forming a cation radical intermediate, which then undergoes further oxidation ias.ac.in. The oxidation potential is sensitive to the solvent composition, with studies showing shifts in peak potentials based on the mole fraction of acetic acid ias.ac.in.
Direct electrochemical oxidation of this compound in acetonitrile (B52724), for instance, has been reported to yield an irreversible oxidation peak at approximately 1.55 V vs. Ag/AgCl nih.govacs.org. This process can lead to surface passivation of the electrode, as indicated by a decrease in current and loss of peak shape over successive cycles. This passivation is often linked to the adsorption of intermediates or products onto the electrode surface nih.govacs.orgresearchgate.net.
Electrocatalytic approaches are also being explored. For example, ferrocene-based redox mediators have been used to enable the anaerobic electrocatalytic oxidation of this compound, lowering the oxidation potential and improving selectivity towards coupled imine products nih.govacs.org. Research also focuses on using modified electrodes, such as cobalt oxalate (B1200264) nanoarrays, to enhance this compound electro-oxidation and achieve co-production of hydrogen and benzonitrile (B105546) nih.gov. These studies provide insights into electron transfer mechanisms and the development of more efficient electrochemical synthesis routes.
Table 3: Cyclic Voltammetry Data for this compound Oxidation
| Solvent/Medium | Electrode Material | Oxidation Potential (V vs. Ref.) | Observation | Reference(s) |
| Acetonitrile | Glassy Carbon | ~1.55 (vs. Ag/AgCl) | Irreversible, surface passivation | nih.govacs.org |
| Aqueous Acetic Acid | Glassy Carbon | ~0.897 (vs. Ag/AgCl) | Single oxidation peak, solvent dependent | ias.ac.in |
| Acetonitrile (Mediated) | Various | Lowered potential | Catalytic process, improved selectivity | nih.govacs.org |
| Aqueous Electrolyte (Alkaline) | Gold | Higher potential | Adsorption plays significant role | researchgate.net |
Note: Specific potentials and observations can vary significantly based on experimental conditions (e.g., scan rate, electrolyte, concentration).
Q & A
Q. How can benzylamine synthesis be optimized to improve yield and purity?
this compound synthesis via the reaction of benzyl chloride with ammonia or alkylamines requires precise control of reaction parameters. For example, stepwise addition of benzyl chloride to aqueous ammonia at controlled temperatures (e.g., 40–50°C) minimizes polyalkylation byproducts, yielding 60.7% this compound . Alternative routes, such as reductive amination of benzaldehyde over Raney nickel or reduction of benzonitrile, avoid secondary amine formation and improve selectivity . Post-synthesis purification via vacuum distillation removes impurities like dithis compound and Schiff bases, achieving 93% technical purity .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
Vacuum distillation is the primary method for isolating this compound, as it separates the product from lower-boiling byproducts (e.g., methanol) and higher-boiling contaminants (e.g., dithis compound) . Fractional crystallization of this compound salts (e.g., hydrochloride or picrate) can further enhance purity, with melting points serving as quality indicators (e.g., picrate melts at 194°C) .
Q. What analytical methods are used to characterize this compound derivatives in reaction studies?
Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming substitution patterns in derivatives like N-methylthis compound (δH 2.2 ppm for methyl groups) . UV/Vis spectroscopy (λmax 210–309 nm) and high-resolution mass spectrometry (HRMS) validate structural integrity and purity .
Advanced Research Questions
Q. How does QSAR analysis of para-substituted this compound analogues elucidate MAO-A enzyme interactions?
Quantitative structure-activity relationship (QSAR) studies reveal that van der Waals volume (scaled by 0.1) of para-substituents correlates with binding affinity to MAO-A mutants (e.g., Ser209Ala/Glu). This suggests steric effects dominate substrate-enzyme interactions, guiding the design of MAO-A inhibitors with tailored substituents .
Q. What methodologies determine this compound’s decomposition kinetics under high-temperature conditions?
Shock tube experiments coupled with frequency-modulation absorption spectroscopy measure NH₂ formation rates during this compound decomposition (1225–1599 K). The rate expression k₁ = 5.49 × 10¹⁴ exp(−33110/T) s⁻¹, validated via RRKM calculations, provides high-pressure-limit kinetics for combustion modeling .
Q. How do bioactivation pathways of this compound generate reactive intermediates, and how are these metabolites characterized?
this compound undergoes oxidative deamination (via monoamine oxidase B) to benzaldehyde and further glycine conjugation to hippuric acid. Isotope labeling (e.g., d⁷-benzylamine) and LC/MS identify glutathione adducts (e.g., S-benzylcarbamoyl-glutathione), revealing novel bioactivation routes involving formamide/carbamic acid intermediates .
Q. How is this compound utilized as an initiator in amino acid N-carboxyanhydride (NCA) polymerization?
this compound initiates ring-opening polymerization (ROP) of NCAs (e.g., L-phenylalanine-NCA) at defined monomer-to-initiator ratios. ¹H NMR tracks polymerization by comparing CH₂ signals of this compound (δ 4.3 ppm) with growing peptide chains, enabling precise control of molecular weight (e.g., Mₙ = 165 × M/I) .
Q. How do vapor-liquid equilibrium (VLE) models like ENRTL optimize CO₂ capture in this compound solutions?
ENRTL modeling correlates CO₂ solubility in aqueous this compound with temperature and concentration, enabling predictions of absorption efficiency. Experimental VLE data validate the model for designing carbon capture systems .
Addressing Contradictions in Research Data
Q. How can conflicting reaction mechanisms for this compound nitration be resolved?
this compound nitration yields ortho (8%), meta (49%), and para (43%) isomers under controlled HNO₃ conditions . Discrepancies in reported ratios may arise from solvent polarity or nitration agent strength. Comparative studies using kinetic isotopic effects (KIE) and DFT calculations clarify substituent-directed mechanisms.
Q. Why do in vitro and in vivo this compound metabolism studies show divergent results?
In vitro subcellular fractions show limited metabolism due to absent glycine conjugation pathways, whereas in vivo studies detect extensive hippuric acid and glutathione adducts via hepatic and extrahepatic enzymes. Cross-species comparisons (e.g., rat vs. human P450 isoforms) reconcile these differences .
Methodological Innovations
Q. How do discontinuous buffer systems study this compound migration in electrophoretic applications?
Simulations (e.g., Simul 5) and experimental validation track this compound migration in acetate buffers under electric fields. Cathodic movement aligns with ammonium ions, confirming predictive models for buffer design in capillary electrophoresis .
Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound-derived alkaloids?
For complex alkaloids like harmalidine, 2D NMR (e.g., HSQC, HMBC) and isotopic labeling differentiate regioisomers and intramolecular imine formations, correcting misassignments in early studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
